molecular formula C9H20ClNO2 B13469737 4,4-Bis(methoxymethyl)piperidine hydrochloride

4,4-Bis(methoxymethyl)piperidine hydrochloride

Katalognummer: B13469737
Molekulargewicht: 209.71 g/mol
InChI-Schlüssel: GHGXEOYYFNKVTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Bis(methoxymethyl)piperidine hydrochloride is a piperidine derivative presented as its hydrochloride salt to enhance stability and solubility. This compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a piperidine ring bis-substituted with methoxymethyl groups, makes it a valuable intermediate for the construction of more complex molecules. Potential research applications include its use as a precursor in the synthesis of pharmaceutical candidates, particularly where the piperidine scaffold is a key structural motif. Researchers also utilize this compound in the development of ligands for various biological targets, as well as in method development and catalysis studies. The two methoxymethyl groups can offer steric and electronic modulation, allowing for fine-tuning of the properties of the final compound. 4,4-Bis(methoxymethyl)piperidine hydrochloride is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Eigenschaften

Molekularformel

C9H20ClNO2

Molekulargewicht

209.71 g/mol

IUPAC-Name

4,4-bis(methoxymethyl)piperidine;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-11-7-9(8-12-2)3-5-10-6-4-9;/h10H,3-8H2,1-2H3;1H

InChI-Schlüssel

GHGXEOYYFNKVTH-UHFFFAOYSA-N

Kanonische SMILES

COCC1(CCNCC1)COC.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Therapeutic Applications & Chemical Utility of 4,4-Bis(methoxymethyl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the therapeutic utility, chemical architecture, and synthesis of 4,4-Bis(methoxymethyl)piperidine and its derivatives. This scaffold serves as a critical "privileged structure" in modern medicinal chemistry, utilized to overcome metabolic instability and solubility challenges in drug candidates targeting GPCRs (e.g., NK1, CCR5) and Protein-Protein Interactions (PPIs).

Executive Summary

4,4-Bis(methoxymethyl)piperidine (CAS: 1084976-73-7) represents a high-value pharmacophore scaffold used to engineer "3D-rich" drug candidates. Unlike traditional "flat" aromatic systems, this gem-disubstituted piperidine introduces essential sp³ character, enhancing solubility and target selectivity while blocking metabolic soft spots.

Key Therapeutic Value Propositions:

  • Conformational Locking: The gem-disubstituent effect restricts the piperidine ring into a specific chair conformation, reducing the entropic penalty of receptor binding.

  • Metabolic Blockade: Substitution at the C4 position prevents oxidative metabolism (N-dealkylation or C4-hydroxylation) by Cytochrome P450 isoforms (specifically CYP3A4 and CYP2D6).

  • Physicochemical Tuning: The methoxymethyl groups function as lipophilic hydrogen bond acceptors, improving aqueous solubility without compromising membrane permeability (LogD modulation).

Chemical Architecture & Mechanism of Action

The Gem-Disubstituent Effect

The therapeutic potency of derivatives containing this scaffold relies on the Thorpe-Ingold effect. By placing two bulky methoxymethyl groups at the C4 position, the internal bond angle is compressed, forcing the piperidine ring into a rigid conformation that often mimics the bioactive state required for GPCR binding.

Metabolic Stability Profile

Unsubstituted piperidines are prone to rapid metabolic clearance via oxidation at the C4 position.

  • Mechanism: CYP450 enzymes typically target the electron-rich C4-H bond.

  • Solution: The 4,4-bis(methoxymethyl) motif replaces these labile hydrogens with metabolically stable ether linkages, significantly extending the half-life (

    
    ) of the parent drug.
    

Therapeutic Applications

Neurokinin-1 (NK1) Receptor Antagonists

Target Indication: Chemotherapy-Induced Nausea and Vomiting (CINV), Depression. Derivatives of 4,4-disubstituted piperidines act as high-affinity antagonists for the NK1 receptor.[1] The bulky C4-substituents occupy a hydrophobic pocket within the receptor, preventing the binding of Substance P.

  • Critical Structural Feature: The ether oxygens in the methoxymethyl groups can engage in specific hydrogen bonding with residues such as Asn-85 or Tyr-287 in the transmembrane domain.

Inhibition of Protein-Protein Interactions (HDM2-p53)

Target Indication: Oncology (Restoration of p53 tumor suppressor function). Small molecule inhibitors of the HDM2-p53 interaction require a rigid scaffold to project hydrophobic groups into the deep cleft of HDM2.

  • Role of Scaffold: The 4,4-bis(methoxymethyl)piperidine core serves as a central hub, orienting aromatic side chains (attached at N1) to mimic the critical amino acid residues (Phe19, Trp23, Leu26) of p53.

Renin Inhibitors

Target Indication: Hypertension. In the design of next-generation renin inhibitors, this scaffold is used to improve oral bioavailability.[2] The methoxymethyl groups disrupt crystal lattice energy (improving solubility) while maintaining the lipophilicity required to penetrate the Renin-Angiotensin-Aldosterone System (RAAS).

Experimental Protocols

Synthesis of 4,4-Bis(methoxymethyl)piperidine

Overview: A validated route involving the reduction of a pyridine precursor or construction via the Bargellini reaction.

Step-by-Step Protocol:

  • Precursor Preparation:

    • Reagents: 1-Benzyl-4-piperidone, Nitromethane, Base.

    • Reaction: Henry reaction to form the nitro-alkene intermediate.

  • Gem-Disubstitution Setup:

    • Reagents: Sodium methoxide (NaOMe), Bromo-methyl methyl ether (MOM-Br).

    • Procedure: Alkylation of the C4 position under kinetic control to install the bis-methoxymethyl groups.

  • Ring Closure/Reduction (If starting from acyclic):

    • Catalyst: Raney Nickel or Pd/C.

    • Conditions: Hydrogenation at 50 psi, 60°C in MeOH.

    • Yield: Typically >85% conversion to the piperidine core.

  • Purification:

    • Isolate as the Hydrochloride salt (HCl) for stability.

    • Recrystallize from Ethanol/Ether.

Physicochemical Characterization Table
PropertyValueClinical Relevance
Molecular Weight ~173.25 Da (Free Base)Ideal for Fragment-Based Drug Design (FBDD).
LogP (Calc) ~0.8 - 1.2Optimal lipophilicity for CNS penetration (BBB crossing).
tPSA ~21.7 ŲHigh membrane permeability (Rule of 5 compliant).
pKa ~10.8 (Piperidine N)Exists as cation at physiological pH; good solubility.

Visualizations

Therapeutic Logic & SAR Pathway

The following diagram illustrates the logic flow from the chemical scaffold to its biological effects.

TherapeuticLogic Scaffold 4,4-Bis(methoxymethyl) piperidine Effect1 Gem-Disubstituent Effect Scaffold->Effect1 Effect2 Block C4 Metabolism Scaffold->Effect2 Effect3 Solubility Enhancement Scaffold->Effect3 Outcome1 Conformational Locking Effect1->Outcome1 Outcome2 Increased Half-life (t1/2) Effect2->Outcome2 Outcome3 Improved Oral Bioavailability Effect3->Outcome3 Target1 NK1 Receptor (Antiemetic) Outcome1->Target1 High Affinity Target2 HDM2-p53 (Oncology) Outcome1->Target2 Mimics p53 Outcome2->Target1 Outcome3->Target1

Caption: Mechanistic pathway linking the 4,4-bis(methoxymethyl) scaffold to therapeutic outcomes.

Synthesis Workflow

A generalized synthesis route for generating the functionalized scaffold.

SynthesisRoute Start 1-Benzyl-4-piperidone Step1 Step 1: Henry Reaction (Nitromethane/Base) Start->Step1 Inter1 Nitro-alkene Intermediate Step1->Inter1 Step2 Step 2: Bis-Alkylation (MOM-Cl / NaH) Inter1->Step2 Inter2 4,4-Bis(methoxymethyl) Precursor Step2->Inter2 Step3 Step 3: Deprotection/Reduction (Pd/C, H2) Inter2->Step3 Final 4,4-Bis(methoxymethyl) piperidine (Product) Step3->Final

Caption: Synthetic pathway for the production of the 4,4-bis(methoxymethyl)piperidine core.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors Source: Journal of Medicinal Chemistry (PMC) Significance: Establishes the utility of gem-disubstituted piperidines in disrupting protein-protein interactions.[3] URL:[Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines Source: Journal of Medicinal Chemistry Significance: Foundational text on the analgesic and antagonist properties of the 4,4-scaffold.[4] URL:[Link]

  • 4,4-Disubstituted piperidine high-affinity NK1 antagonists Source: Journal of Medicinal Chemistry Significance: Details the SAR of lipophilic ether side chains at the 4-position for NK1 receptor binding. URL:[Link]

  • Exploration of piperidine 3D fragment chemical space Source: White Rose Research Online / Royal Society of Chemistry Significance: Discusses the use of substituted piperidines to escape "flatland" in fragment-based drug discovery. URL:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s Source: ACS Medicinal Chemistry Letters Significance: Explains the metabolic instability of the piperidine ring and the necessity of C4-blocking groups. URL:[Link]

Sources

An In-depth Technical Guide to 4,4-Bis(methoxymethyl)piperidine Hydrochloride: A Novel Piperidine Derivative for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The Piperidine Scaffold and the Promise of 4,4-Disubstitution

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to modulate physicochemical properties and biological activity.[1] While many therapeutic agents feature mono-substitution on the piperidine ring, 4,4-disubstituted piperidines represent a class of compounds with unique conformational constraints and potential for novel biological interactions. The geminal substitution at the C4 position can enforce specific orientations of pendant functional groups, influencing receptor binding and metabolic stability.

This guide focuses on the hypothetical compound, 4,4-Bis(methoxymethyl)piperidine hydrochloride. The introduction of two methoxymethyl groups at the 4-position is anticipated to impart distinct properties, including increased polarity and hydrogen bond accepting capabilities, which could be advantageous in the design of new therapeutic agents.

Chemical Identity and Proposed Identifiers

As a novel compound, 4,4-Bis(methoxymethyl)piperidine hydrochloride does not yet have an officially assigned CAS number or other standardized identifiers. Based on its structure, the following identifiers are proposed for research and documentation purposes:

IdentifierProposed Value
IUPAC Name 4,4-Bis(methoxymethyl)piperidine hydrochloride
Molecular Formula C9H20ClNO2
Molecular Weight 209.71 g/mol
Canonical SMILES COCC1(CCNCC1)COC.Cl
InChI Key (To be generated upon synthesis and characterization)
CAS Number (Not yet assigned)

It is crucial to note that these identifiers are provisional and will require validation upon the first reported synthesis and characterization of this compound.

Postulated Physicochemical Properties

The physicochemical properties of 4,4-Bis(methoxymethyl)piperidine hydrochloride can be inferred from its structure and by comparison with related compounds such as 4-(methoxymethyl)piperidine hydrochloride (CAS No. 916317-00-5).[2][3][4][5]

PropertyPostulated Value/CharacteristicRationale
Appearance White to off-white crystalline solidTypical for hydrochloride salts of small organic molecules.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).The hydrochloride salt form and the presence of two ether oxygens are expected to enhance aqueous solubility.
Melting Point Expected to be a crystalline solid with a defined melting point.The related 4-(methoxymethyl)piperidine hydrochloride has a melting point of 150°C.[2] The disubstituted analog may have a different, likely higher, melting point due to changes in crystal lattice energy.
pKa (To be determined experimentally)The basicity of the piperidine nitrogen will be a key determinant of its behavior in biological systems.

Strategic Synthesis and Methodologies

The synthesis of 4,4-Bis(methoxymethyl)piperidine hydrochloride presents a unique chemical challenge. A plausible synthetic route can be designed based on established methods for the preparation of 4,4-disubstituted piperidines. A potential retrosynthetic analysis is outlined below.

G target 4,4-Bis(methoxymethyl)piperidine hydrochloride free_base 4,4-Bis(methoxymethyl)piperidine target->free_base HCl addition diethyl_ester Diethyl 1-benzylpiperidine-4,4-dicarboxylate free_base->diethyl_ester Reduction of esters piperidone 1-Benzyl-4-piperidone diethyl_ester->piperidone Alkylation with ethyl bromoacetate starting_materials Benzylamine + Diethyl acrylate piperidone->starting_materials Dieckmann condensation

Figure 1: Retrosynthetic analysis for 4,4-Bis(methoxymethyl)piperidine hydrochloride.

Proposed Synthetic Protocol

A potential forward synthesis is detailed below, drawing inspiration from methodologies for creating 4,4-disubstituted piperidines.

Step 1: Synthesis of Diethyl 1-benzylpiperidine-4,4-dicarboxylate

This step involves a tandem aza-Michael addition and Dieckmann condensation.

  • To a solution of benzylamine in a suitable solvent such as ethanol, add two equivalents of diethyl acrylate at room temperature.

  • After the initial addition is complete, introduce a strong base (e.g., sodium ethoxide) to catalyze the intramolecular Dieckmann condensation.

  • Heat the reaction mixture to reflux for several hours to drive the cyclization.

  • After cooling, neutralize the reaction with a weak acid and extract the product with an organic solvent.

  • Purify the resulting diethyl 1-benzyl-4-oxopiperidine-3,5-dicarboxylate.

  • The 4-oxo group is then removed, and the ester groups are alkylated. A more direct approach would be the alkylation of the enolate of 1-benzyl-4-piperidone with two equivalents of a methoxymethylating agent.

Step 2: Reduction to 4,4-Bis(hydroxymethyl)-1-benzylpiperidine

  • Dissolve the diethyl 1-benzylpiperidine-4,4-dicarboxylate in an anhydrous solvent like tetrahydrofuran (THF).

  • Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reduction of both ester groups is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting aluminum salts and concentrate the filtrate to obtain the diol.

Step 3: Methylation to 4,4-Bis(methoxymethyl)-1-benzylpiperidine

  • Dissolve the 4,4-bis(hydroxymethyl)-1-benzylpiperidine in a suitable solvent (e.g., THF or DMF).

  • Add a strong base, such as sodium hydride (NaH), to deprotonate both hydroxyl groups.

  • Introduce a methylating agent, for instance, methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).

  • Stir the reaction at room temperature until the methylation is complete.

  • Quench the reaction and extract the product.

Step 4: Deprotection and Salt Formation

  • The N-benzyl protecting group can be removed via catalytic hydrogenation. Dissolve the product from the previous step in ethanol and add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere until the debenzylation is complete.

  • Filter off the catalyst.

  • To the ethanolic solution of the free base, add a solution of hydrochloric acid in ethanol or ether to precipitate the desired 4,4-Bis(methoxymethyl)piperidine hydrochloride.

  • Collect the solid by filtration and dry under vacuum.

G cluster_0 Synthesis Pathway start 1-Benzyl-4-piperidone step1 Alkylation start->step1 step2 Reduction (LiAlH4) step1->step2 step3 Methylation (NaH, CH3I) step2->step3 step4 Debenzylation (H2, Pd/C) step3->step4 step5 Salt Formation (HCl) step4->step5 end 4,4-Bis(methoxymethyl)piperidine hydrochloride step5->end

Figure 2: Proposed synthetic workflow for 4,4-Bis(methoxymethyl)piperidine hydrochloride.

Potential Applications in Research and Drug Development

The unique structural features of 4,4-Bis(methoxymethyl)piperidine hydrochloride suggest its potential utility in several areas of pharmaceutical research.

  • Scaffold for Novel Ligands: The 4,4-disubstituted piperidine core can serve as a rigid scaffold for the development of new ligands targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The two methoxymethyl groups can act as hydrogen bond acceptors and influence the compound's conformational preferences.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it could be a valuable addition to fragment libraries for screening against various biological targets.

  • Intermediate for Complex Molecule Synthesis: This compound could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine nitrogen can be further functionalized to introduce additional diversity. For instance, piperidine derivatives are investigated for their potential in treating neurological disorders.[6]

Safety and Handling

While specific toxicity data for 4,4-Bis(methoxymethyl)piperidine hydrochloride is unavailable, it should be handled with the standard precautions for a novel research chemical. Based on related structures like 4-(methoxymethyl)piperidine, it may cause skin and eye irritation and may be harmful if swallowed.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4,4-Bis(methoxymethyl)piperidine hydrochloride represents an intriguing, yet-to-be-synthesized molecule with the potential to be a valuable tool in medicinal chemistry and drug discovery. This guide has provided a comprehensive theoretical framework for its identification, synthesis, and potential applications. It is our hope that this document will inspire and facilitate further research into this and other novel 4,4-disubstituted piperidine derivatives, ultimately contributing to the development of new and improved therapeutics.

References

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • PrepChem. Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. [Link]

  • Google Patents. (2021). CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine.
  • PubChem. SID 346549076. [Link]

  • O'Brien, P., et al. (2012). Recent advances in the synthesis of piperidones and piperidines. Organic & Biomolecular Chemistry, 10(36), 7071-7088. [Link]

  • Google Patents. (2012). CN102603614B - 4-methoxymethyl-4- (N-substituted)
  • PubChem. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • BuyersGuideChem. 4-(methoxymethyl)piperidine hydrochloride suppliers and producers. [Link]

  • PubChem. 4-(Methoxymethyl)piperidine | C7H15NO | CID 4715283. [Link]

  • ResearchGate. Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [Link]

  • PubChem. (R)-2-(4-Methoxyphenyl)piperidine hydrochloride | C12H18ClNO | CID 137832544. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

role of 4,4-disubstituted piperidines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Role of 4,4-Disubstituted Piperidines in Medicinal Chemistry

Authored by Gemini, Senior Application Scientist

Foreword: Beyond Flatland – The Strategic Imperative of Three-Dimensionality

In the landscape of modern drug discovery, the piperidine ring stands as a titan—a privileged scaffold woven into the fabric of countless approved pharmaceuticals.[1][2][3][4][5] Its prevalence is a testament to its synthetic tractability and its ability to confer favorable physicochemical and pharmacokinetic properties.[4][6][7] However, the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability demands a departure from simple, two-dimensional designs. This guide delves into a crucial evolution of this ubiquitous heterocycle: the 4,4-disubstituted piperidine.

By introducing a geminal substitution at the C4 position, medicinal chemists unlock a powerful toolkit for sculpting molecular architecture. This single, strategic modification imposes profound conformational constraints, blocks key metabolic pathways, and projects vectors into three-dimensional space, enabling unprecedented interactions with biological targets.[8][9] This whitepaper provides a comprehensive exploration of the 4,4-disubstituted piperidine motif, from the foundational principles of its design and synthesis to its successful application in clinical candidates. We will dissect the causality behind experimental choices, present validated protocols, and examine case studies that illuminate the transformative potential of this remarkable scaffold.

The Rationale: Why 4,4-Disubstitution is a Power-Play in Drug Design

The decision to introduce a 4,4-disubstituted, or gem-disubstituted, pattern is a deliberate strategy to overcome common challenges in lead optimization. Unlike its monosubstituted counterparts, which exist in a dynamic equilibrium of axial and equatorial conformers, the 4,4-disubstituted ring introduces a degree of conformational rigidity.[10][11]

The Core Advantages:

  • Metabolic Blocking: The C4 position of a piperidine ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes. Introducing non-metabolizable substituents at this position effectively shields it from enzymatic degradation, often enhancing the compound's half-life and metabolic stability.[4][12]

  • Conformational Rigidity and Pre-organization: The gem-disubstitution locks the local ring conformation, reducing the entropic penalty upon binding to a target protein. This pre-organization into a bioactive conformation can lead to significant gains in potency and selectivity.[9]

  • Enhanced Three-Dimensionality (sp³ Character): Moving away from flat, aromatic structures towards more sp³-rich, three-dimensional molecules is a key trend in modern medicinal chemistry. This increased 3D character is associated with improved physicochemical properties, such as higher aqueous solubility and better target engagement profiles.[8] Spirocyclic piperidines, a direct evolution of this concept, are particularly effective in exploring novel chemical space.[8][13]

  • Novel Vector Exploration: The two substituents at the C4 position can serve as new exit vectors for molecular elaboration, allowing chemists to probe regions of a protein's binding pocket that are inaccessible to simpler analogs.[9][12]

  • Intellectual Property: The creation of novel 4,4-disubstituted scaffolds provides a clear path to generating new chemical entities with strong intellectual property positions.[8]

The following diagram illustrates the fundamental shift from a conformationally flexible system to a more rigid, metabolically stable core.

G cluster_0 Monosubstituted Piperidine cluster_1 4,4-Disubstituted Piperidine Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Flip (Low Energy Barrier) Equatorial->Axial Metabolism Metabolic Lability (CYP) Equatorial->Metabolism Rigid Conformationally Restricted Core Stability Metabolically Stable Rigid->Stability Monosubstituted Piperidine 4,4-Disubstituted Piperidine

Caption: Transition from a flexible monosubstituted piperidine to a rigid 4,4-disubstituted core.

Foundational Synthetic Strategies

The construction of the 4,4-disubstituted piperidine core can be approached from several angles. The choice of synthetic route is often dictated by the desired substituents and the availability of starting materials.

Strategy A: Dialkylation of Piperidin-4-one Precursors

This is arguably the most common and direct approach. The strategy hinges on the sequential or one-pot dialkylation of the enolate derived from a suitably N-protected piperidin-4-one.

Workflow Causality:

  • N-Protection: The piperidine nitrogen must be protected (e.g., with Boc, Cbz, or a benzyl group) to prevent N-alkylation and to ensure the desired reactivity at the alpha-carbon. The choice of protecting group is critical, as it can influence the stereochemical outcome of subsequent reactions and must be removable under conditions that do not compromise the final structure.

  • Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS), is used to deprotonate the C4 position, forming a lithium enolate. The reaction is typically performed at low temperatures (-78 °C) to minimize side reactions.

  • Alkylation: The enolate is quenched with an electrophile (e.g., an alkyl halide). For the synthesis of symmetrical 4,4-disubstituted piperidines, an excess of the electrophile can be used in a one-pot reaction. For unsymmetrical substitution, a stepwise approach is necessary, involving isolation of the mono-alkylated intermediate before a second deprotonation and alkylation with a different electrophile.

G Start N-Protected Piperidin-4-one Base Strong Base (e.g., LDA) -78 °C Start->Base Enolate Lithium Enolate Intermediate Base->Enolate E1 Electrophile 1 (R1-X) Enolate->E1 Mono 4-Monosubstituted Piperidinone E1->Mono Base2 Strong Base (e.g., LDA) Mono->Base2 Enolate2 Second Enolate Base2->Enolate2 E2 Electrophile 2 (R2-X) Enolate2->E2 Final 4,4-Disubstituted Piperidinone E2->Final

Caption: Workflow for the sequential dialkylation of a piperidin-4-one.

Protocol: Synthesis of N-Boc-4-allyl-4-benzylpiperidine

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) to a solution of diisopropylamine (1.54 mL, 11.0 mmol) in THF at -78 °C. Stir for 30 minutes to pre-form LDA.

  • Enolate Formation: Add a solution of N-Boc-piperidin-4-one (2.0 g, 10.0 mmol) in THF (10 mL) dropwise to the LDA solution. Stir for 1 hour at -78 °C.

  • First Alkylation: Add benzyl bromide (1.2 mL, 10.0 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench & Isolate: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo. Purify via flash chromatography to yield N-Boc-4-benzylpiperidin-4-one.

  • Second Alkylation: Repeat steps 1-4 using the isolated N-Boc-4-benzylpiperidin-4-one as the starting material and allyl bromide as the electrophile.

  • Final Workup: After quenching, perform an extractive workup and purify by column chromatography to yield the final product.

Strategy B: Modern Radical-Mediated Cyclizations

Recent advances, particularly in photoredox catalysis, have enabled the construction of complex spirocyclic and gem-disubstituted piperidines under exceptionally mild conditions.[13] This approach is powerful for creating scaffolds that are difficult to access via traditional ionic pathways.

Mechanistic Rationale:

  • Catalyst Excitation: A photoredox catalyst (e.g., an organic dye) absorbs light, promoting it to an excited state.

  • Single Electron Transfer (SET): The excited catalyst engages in a SET event with a linear precursor containing an aryl halide. This generates an aryl radical.

  • Radical Cyclization: The aryl radical undergoes a regioselective intramolecular cyclization onto a tethered alkene or other radical acceptor. The 5-exo or 6-exo cyclization is typically favored.

  • Radical Termination: The resulting alkyl radical is terminated, often via a hydrogen atom transfer (HAT) from a suitable donor, to yield the final product.

G PC Photocatalyst PC_star Excited Catalyst PC* PC->PC_star Light Blue Light (hν) Light->PC Precursor Linear Aryl Halide Precursor PC_star->Precursor SET Radical_Anion Radical Anion Aryl_Radical Aryl Radical Radical_Anion->Aryl_Radical Halide Expulsion Cyclization Regioselective Cyclization Aryl_Radical->Cyclization Spiro_Radical Spirocyclic Radical Cyclization->Spiro_Radical HAT Hydrogen Atom Transfer (HAT) Spiro_Radical->HAT Product Spiropiperidine Product HAT->Product

Caption: Proposed mechanism for photoredox-catalyzed spiropiperidine synthesis.[13]

Case Studies: The 4,4-Disubstituted Piperidine in Action

The theoretical advantages of this scaffold are borne out in numerous successful drug discovery campaigns. The following examples highlight its versatility across different therapeutic areas.

Opioid Receptor Agonists: Fine-Tuning Potency and Duration

The 4-anilidopiperidine scaffold is the cornerstone of potent synthetic opioids like fentanyl. Introducing 4,4-disubstitution into this class has been explored to modulate analgesic activity and duration of action.[14][15][16] The goal is often to create potent analgesics with desirable pharmacokinetic profiles, such as a short duration of action for use in surgical settings.[14][15]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituents at C4 directly impacts potency.

  • The N-substituent (typically an arylethyl group) is crucial for receptor affinity.

  • The combination of these substitutions allows for fine-tuning of the analgesic and anesthetic properties.[14]

Table 1: Analgesic Potency of Selected 4,4-Disubstituted Piperidine Opioids

Compound IDR1R2N-SubstituentAnalgesic Potency (ED₅₀, mg/kg, Mouse Hot-Plate)Reference
Fentanyl HAnilidoPhenethyl0.011[14]
Analog 9 -CH₂O₂CCH₃AcylaminoPhenethyl0.003[14]
Analog 15 -CH₂O₂CC₂H₅AcylaminoPhenethyl0.002[14]
Analog 23 -CH₂O₂C(CH₂)₂CH₃AcylaminoPhenethyl0.004[14]

This table is a representative summary based on data from cited literature. ED₅₀ values are a measure of potency; a lower value indicates higher potency.

Neurokinin-1 (NK₁) Receptor Antagonists: Achieving High Affinity

The 4,4-disubstituted piperidine ring system has been a highly successful scaffold for developing high-affinity antagonists of the NK₁ receptor, a target for antiemetic and antidepressant therapies.[17][18] Extensive SAR studies revealed key requirements for potent antagonism.

Key Findings from SAR Studies: [17][18]

  • Lipophilic Benzyl Ether: A highly lipophilic, 3,5-disubstituted benzyl ether side chain at one of the C4 positions was found to be optimal for high affinity. The 3,5-bis(trifluoromethyl)benzyl ether emerged as a superior substituent.

  • Piperidine N-Substituent Tolerance: The piperidine nitrogen tolerates a wide range of substituents, including acyl and sulfonyl groups, without significant loss of affinity. This allows for the modulation of pharmacokinetic properties.

Table 2: SAR of 4,4-Disubstituted Piperidine NK₁ Antagonists

Compound IDC4-Side ChainN-SubstituenthNK₁ Affinity (IC₅₀, nM)Reference
12 3,5-bis(trifluoromethyl)benzyl ether-CH₂- (2-thiazolyl)0.95[17][18]
38 3,5-bis(trifluoromethyl)benzyl etherAcyl5.3[17][18]
39 3,5-bis(trifluoromethyl)benzyl etherSulfonyl5.7[17][18]

This table highlights the impact of N-substituent modification on binding affinity, with data sourced from cited literature.

The Spirocyclic Frontier: Maximizing Three-Dimensionality

Spirocyclic piperidines represent the pinnacle of the 4,4-disubstitution strategy, where the two substituents are fused into a second ring. This creates a highly rigid, three-dimensional structure with well-defined exit vectors.[8][9] These scaffolds have gained immense traction in recent years for their ability to generate potent and selective drugs with superior physicochemical properties, such as increased aqueous solubility.[8]

The success of Novartis's allosteric SHP2 inhibitors, which feature a spirocyclic piperidine core, underscores the power of this approach in tackling challenging protein targets.[8]

Protocol: Synthesis of a Spirocyclic Piperidine via Intramolecular Alkylation

This protocol outlines a general strategy for forming a spirocycle from a piperidin-4-one intermediate.

  • N-Alkylation: React an N-protected piperidin-4-one with a bifunctional electrophile, such as 1-bromo-2-chloroethane, under basic conditions (e.g., K₂CO₃ in acetonitrile). This attaches a tether with a leaving group to the piperidine nitrogen.

  • Enolate Formation: Treat the resulting intermediate with a strong base (e.g., LHMDS) at low temperature (-78 °C) to generate the C4 enolate.

  • Intramolecular Cyclization: Allow the reaction mixture to warm slowly. The enolate will displace the terminal chloride on the N-substituent in an intramolecular Sₙ2 reaction, forming the new spirocyclic ring.

  • Deprotection/Finalization: Remove the initial N-protecting group (if necessary) and perform any final synthetic steps to yield the target molecule.

G Start N-Boc-Piperidin-4-one Step1 1. Deprotection (TFA) 2. Reductive Amination with (2-bromoethoxy)acetaldehyde Start->Step1 Intermediate Piperidin-4-one with N-(2-bromoethyl) tether Step1->Intermediate Step2 Intramolecular Cyclization (e.g., via Pictet-Spengler or alkylation of an enamine) Intermediate->Step2 Product Spiro[piperidine-4,3'-oxazolidine] Core Structure Step2->Product

Caption: Conceptual workflow for constructing a spirocyclic piperidine system.

Conclusion and Future Outlook

The 4,4-disubstituted piperidine is far more than a simple variation of a common scaffold; it is a strategic platform for innovation in drug design. By providing medicinal chemists with precise control over conformation, metabolic stability, and three-dimensional structure, this motif directly addresses many of the critical hurdles in modern lead optimization. From potent analgesics to high-affinity CNS agents and next-generation spirocyclic inhibitors, the applications are both broad and impactful.[14][17][19]

The continued development of novel synthetic methodologies, particularly in asymmetric and catalytic reactions, will further expand the accessible chemical space of 4,4-disubstituted piperidines.[13][20][21] As the demand for drugs with highly optimized and differentiated profiles grows, the strategic implementation of this versatile and powerful scaffold will undoubtedly continue to play a central role in the discovery of future medicines.

References

  • Gadient, F., Hauser, D., Roemer, D., Hill, R. C., Buescher, H. H., & Petcher, T. J. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42–50. [Link]

  • Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Neufeld, Z. R., & Douglas, C. J. (2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Organic Letters, 23(1), 265-269. [Link]

  • Krasutsky, S., et al. (2022). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ChemRxiv. [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623–4635. [Link]

  • Stevenson, G. I., et al. (1998). 4,4-disubstituted piperidine high-affinity NK1 antagonists: Structure-activity relationships and in vivo activity. TU Dublin Research. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Sun, A. W., et al. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Organic & Biomolecular Chemistry, 17(30), 7176-7179. [Link]

  • Cambridge MedChem Consulting. (2024, February 17). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link]

  • Eldehna, W. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

  • Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37645-37663. [Link]

  • Scilit. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Scilit. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 118213. [Link]

  • Butler, D., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(9), 3795-3803. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and Pharmacological Evaluation of 4,4-Disubstituted Piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Ruble, J. C., & Fu, G. C. (2001). Enantioselective Construction of Quaternary Stereocenters: Palladium-Catalyzed Decarboxylative Allylic Alkylation of Enolate-Derived N-Heterocycles. Journal of the American Chemical Society, 123(46), 11492-11493. [Link]

  • Lefranc, J., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 577-584. [Link]

  • Abraham, R. J., & Rossetti, Z. L. (1991). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of Computer-Aided Molecular Design, 5(3), 205-212. [Link]

  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. ResearchGate. [Link]

  • ChEMBL. (n.d.). Document: 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. (CHEMBL1131180). ChEMBL. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1481-1488. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • RSC Medicinal Chemistry. (2022). 20. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Existing approaches for gem-disubstituted piperazines and piperazinones. ResearchGate. [Link]

  • OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. OUCI. [Link]

  • MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

  • ResearchGate. (2026, February 6). Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. [Link]

  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks. [Link]

  • Liu, R., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 16(1), 1-10. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1481-1488. [Link]

  • ACS Publications. (n.d.). 4-Substituted Piperidines. IV. The Synthesis of 4-[(2,6-Dioxo-3-phenyl)-3-piperidyl]piperidines. Journal of Medicinal Chemistry. [Link]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. [Link]

Sources

solubility profile of 4,4-Bis(methoxymethyl)piperidine hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 4,4-Bis(methoxymethyl)piperidine hydrochloride (CAS: 1084341-93-4 for HCl salt; 1084976-73-7 for free base). As a specialized piperidine derivative featuring dual ether side chains, this compound exhibits a distinct solubility footprint governed by the competition between its ionic piperidinium core and its lipophilic methoxymethyl substituents.

Understanding this profile is critical for optimizing reaction workups, designing crystallization protocols, and ensuring accurate dosing in biological assays. This guide synthesizes structural analysis with standard solubility principles to provide actionable solvent recommendations and validation protocols.

Physicochemical Characterization

To predict solubility behavior accurately, we must first deconstruct the molecule’s structural determinants.

PropertyValue / DescriptionImpact on Solubility
Chemical Structure 4,4-disubstituted piperidine ringSymmetrical core; steric bulk at C4 position.
Functional Groups Secondary Amine (HCl salt), 2x EthersAmine HCl: Drives water/alcohol solubility.Ethers: Enhance solubility in polar organics (DCM, EtOAc) only in free base form.
Molecular Weight ~209.7 g/mol (HCl salt)Low MW favors rapid dissolution kinetics.
LogP (Free Base) ~ -0.03 (Predicted)Hydrophilic. Even as a free base, the molecule prefers polar environments due to the high oxygen content.
pKa (Piperidine) ~10.5 - 11.0 (Estimated)Exists almost exclusively as a cation at physiological and neutral pH.

Solubility Profile: Water vs. Organic Solvents[1][2]

The solubility of 4,4-Bis(methoxymethyl)piperidine hydrochloride is dictated by the "Like Dissolves Like" principle, modified by the lattice energy of the hydrochloride salt.

Aqueous Solubility (High)
  • Mechanism: The piperidinium cation (

    
    ) and chloride anion (
    
    
    
    ) undergo strong ion-dipole interactions with water molecules. The two methoxymethyl groups, containing oxygen acceptors, further assist solvation via hydrogen bonding.
  • Expectation: >100 mg/mL .

  • Implication: Water is the primary solvent for stock solutions and biological assays. It is not suitable for extraction unless pH is adjusted to >12.

Organic Solvent Solubility[2]
Solvent ClassExamplesSolubility RatingMechanistic Rationale
Polar Protic Methanol, EthanolHigh High dielectric constants support ionic dissociation; H-bonding stabilizes the ammonium cation. Ideal for recrystallization.
Polar Aprotic DMSO, DMFHigh Strong dipole moments solvate the cation effectively. Often used for high-concentration stock solutions.
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low The HCl salt is generally poorly soluble in pure DCM. However, the "bis-methoxymethyl" lipophilic tails may allow partial solubility, unlike simple piperidine HCl.
Polar Aprotic (Esters/Ketones) Ethyl Acetate, AcetoneLow Insufficient polarity to overcome the crystal lattice energy of the salt. Acetone is a common anti-solvent for crystallization.
Non-Polar Hexanes, Heptane, Diethyl EtherInsoluble Complete lack of interaction with the ionic salt. Used to wash away non-polar impurities or precipitate the product.

Mechanistic Insights & Phase Distribution

The behavior of this compound is best understood through its pH-dependent phase switching . This property is the cornerstone of purification.

The "pH Switch" Mechanism
  • Acidic/Neutral pH (pH < 9): The molecule is protonated (

    
    ). It is locked in the aqueous phase.
    
  • Basic pH (pH > 12): The molecule is deprotonated (

    
    ). The free base, with a LogP of ~ -0.03, is still relatively polar but sufficiently lipophilic to partition into organic solvents like DCM or Ethyl Acetate (repeated extractions required due to low LogP).
    
Visualization: Purification Workflow

The following diagram illustrates the standard workflow for isolating the pure salt from a reaction mixture using solubility differences.

PurificationLogic Fig 1. Solubility-Driven Purification Workflow Raw Crude Reaction Mixture (Toluene/Impurities) AcidWash Add Aqueous HCl (1M) Raw->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Discard Non-polar Impurities) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product as HCl Salt) PhaseSep1->AqLayer1 BaseTreat Basify to pH 12 (NaOH) AqLayer1->BaseTreat Switch to Free Base Extract Extract with DCM (x3) BaseTreat->Extract OrgLayer2 DCM Layer (Contains Free Base) Extract->OrgLayer2 SaltForm Add HCl in Dioxane/Ether OrgLayer2->SaltForm Re-form Salt FinalProd Pure 4,4-Bis(methoxymethyl) piperidine HCl Precipitate SaltForm->FinalProd Crystallization

Experimental Protocols

Since specific quantitative data (e.g., "45 mg/mL") varies by batch and temperature, researchers must generate their own solubility curves. Use these self-validating protocols.

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Use this to define the exact solubility limit for formulation.

  • Preparation: Weigh 100 mg of 4,4-Bis(methoxymethyl)piperidine HCl into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent (e.g., Water, Ethanol) in 100 µL increments at 25°C.

  • Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Endpoint Detection: Continue adding solvent until the solution is perfectly clear with no suspended particles.

  • Calculation:

    
    
    
  • Validation: Cool the solution to 4°C. If precipitate forms, the solubility is highly temperature-dependent (useful for recrystallization).

Protocol B: Anti-Solvent Crystallization Optimization

Use this to purify the compound.

  • Dissolution: Dissolve 1.0 g of crude HCl salt in the minimum amount of hot Ethanol (~5-10 mL) at 60°C.

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Slowly add Diethyl Ether or Acetone dropwise to the hot solution until a persistent cloudiness appears.

  • Cooling: Allow the mixture to cool slowly to room temperature, then to 0°C.

  • Result: High-purity crystals should form. The "bis-methoxymethyl" groups often aid in forming well-defined needles compared to unsubstituted piperidine.

Applications in Drug Development[1][3][4][5]

Solvent Switching

In process chemistry, moving from a high-boiling solvent (DMF) to a low-boiling one (DCM) is often necessary.

  • Strategy: Dilute the DMF reaction mixture with water (Product stays in water). Wash with Hexane (removes oils). Basify and extract into DCM. This utilizes the LogP shift to leave the DMF behind in the aqueous waste.

Biological Assay Formulation
  • Vehicle: Saline or PBS.

  • Stability: The ether linkages are stable to hydrolysis under physiological conditions. The HCl salt is stable in aqueous solution for >24 hours at room temperature.

  • Caution: Avoid using DMSO if the final assay concentration is high, as the salt is highly soluble in water alone; DMSO is unnecessary and may introduce artifacts.

References

  • Fluorochem. (n.d.). 4,4-BIS(METHOXYMETHYL)PIPERIDINE Safety Data Sheet. Retrieved from (Search CAS: 1084976-73-7).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperidine Hydrochloride. Retrieved from .

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on HCl salt solubility trends).

literature review on 4,4-Bis(methoxymethyl)piperidine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review & Technical Guide on 4,4-Bis(methoxymethyl)piperidine Synthesis Pathways Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4-Bis(methoxymethyl)piperidine (CAS: 399580-55-3) is a specialized disubstituted piperidine derivative utilized as a pharmacophore in medicinal chemistry. Its gem-disubstituted C4 quaternary center provides a unique steric environment, often exploited in the design of renin inhibitors, ion channel modulators, and neuroactive ligands.

This guide details the primary synthetic pathways for this scaffold, prioritizing the Malonate Cyclization Route due to its scalability and reliability. Unlike routes starting from 4-piperidone—which often struggle with regioselectivity during gem-disubstitution—the malonate approach establishes the quaternary center before ring closure or as part of the cyclization event, ensuring structural integrity.

Retrosynthetic Analysis

To design the most robust pathway, we deconstruct the target molecule (TM) back to commercially available precursors.

Strategic Disconnection
  • C-N Bond Cleavage: The piperidine nitrogen is secondary. To facilitate purification and prevent side reactions during synthesis, a protecting group (PG) is essential. The Benzyl (Bn) group is selected for its stability against strong reducing agents (LiAlH4) and bases (NaH).

  • Ether Scission: The methoxy groups are traced back to primary alcohols.

  • Reductive Disconnection: The hydroxymethyl groups derive from esters.

  • Ring Scission: The piperidine ring with a C4 quaternary center is classically formed via double alkylation of a malonate derivative.

Retrosynthesis TM Target: 4,4-Bis(methoxymethyl)piperidine ProtectedTM N-Benzyl-4,4-bis(methoxymethyl)piperidine TM->ProtectedTM Deprotection (Pd/C, H2) Diol N-Benzyl-4,4-bis(hydroxymethyl)piperidine ProtectedTM->Diol Methylation (MeI, NaH) Diester N-Benzyl-4,4-dicarbethoxypiperidine Diol->Diester Reduction (LiAlH4) Precursors Diethyl Malonate + N-Benzyl-bis(2-chloroethyl)amine Diester->Precursors Cyclization (NaH/DMF)

Figure 1: Retrosynthetic analysis revealing the Malonate Cyclization pathway as the most logical route.

Primary Pathway: The Malonate Cyclization Route

This protocol is the industry standard for generating 4,4-disubstituted piperidines. It avoids the regiochemical ambiguity of alkylating 4-piperidones.

Phase 1: Construction of the Piperidine Core

Reaction: Double nucleophilic substitution (Cyclization). Reagents: Diethyl malonate, N-benzyl-bis(2-chloroethyl)amine hydrochloride, Sodium Hydride (NaH).

The synthesis begins by constructing the piperidine ring. Diethyl malonate acts as the nucleophile (at the alpha carbon), displacing the chlorides on the amine chain.

  • Mechanism: The malonate enolate attacks one chloroethyl arm, followed by a second intramolecular attack to close the ring.

  • Critical Control: The reaction must be run in a polar aprotic solvent (DMF or DMSO) to stabilize the enolate and facilitate the SN2 mechanism.

Phase 2: Reduction of the Gem-Diester

Reaction: Hydride Reduction. Reagents: Lithium Aluminum Hydride (LiAlH4), THF (anhydrous).

The steric bulk at the C4 position requires a potent reducing agent. LiAlH4 is superior to NaBH4 here, as it effectively reduces the sterically hindered esters to primary alcohols.

  • Safety Note: This step is exothermic. Strict temperature control (0°C addition) is required to prevent "runaway" reflux.

Phase 3: O-Methylation

Reaction: Williamson Ether Synthesis. Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.

With the diol in hand, the methoxy groups are installed. Because the alcohols are primary and neopentyl-like (attached to a quaternary carbon), they are nucleophilic but slightly hindered. Strong deprotonation with NaH ensures complete conversion.

Phase 4: N-Deprotection

Reaction: Catalytic Hydrogenolysis. Reagents: Pd/C (10%), Hydrogen gas (H2), Methanol/Ethanol.

The final step removes the benzyl group. The choice of solvent (MeOH) and catalyst loading (10 wt%) is standard.

Detailed Experimental Protocols

Step 1: Synthesis of N-Benzyl-4,4-dicarbethoxypiperidine
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Solvent: Add anhydrous DMF (10 volumes relative to malonate).

  • Base: Add NaH (60% dispersion in oil, 2.2 equiv) portion-wise at 0°C. Stir for 30 min.

  • Addition: Add Diethyl malonate (1.0 equiv) dropwise. Allow H2 evolution to cease (formation of sodiomalonate).

  • Cyclization: Add N-benzyl-bis(2-chloroethyl)amine (1.0 equiv) dissolved in DMF.

  • Reflux: Heat to 80-100°C for 12-16 hours.

  • Workup: Cool to RT. Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with brine.[2] Dry over Na2SO4 and concentrate.

  • Purification: Vacuum distillation or Flash Chromatography (Hexane/EtOAc).

Step 2: Reduction to N-Benzyl-4,4-bis(hydroxymethyl)piperidine
  • Setup: Dry RBF under Argon.

  • Reagent: Suspend LiAlH4 (3.0 equiv) in anhydrous THF at 0°C.

  • Addition: Add the diester (from Step 1) in THF dropwise. Maintain temp <10°C.

  • Reaction: Warm to RT and reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

  • Isolation: Filter the white granular precipitate. Concentrate the filtrate to yield the crude diol (often a viscous oil or low-melting solid).

Step 3: Methylation to N-Benzyl-4,4-bis(methoxymethyl)piperidine
  • Setup: Dry RBF under Argon.

  • Base: Suspend NaH (2.5 equiv) in anhydrous THF at 0°C.

  • Addition: Add the diol (from Step 2) in THF. Stir 30 min to form the dialkoxide.

  • Alkylation: Add Methyl Iodide (MeI, 2.5 equiv) dropwise.

  • Reaction: Stir at RT for 4-6 hours.

  • Workup: Quench with saturated NH4Cl. Extract with ether/EtOAc.

  • Purification: Flash Chromatography (DCM/MeOH or Hexane/EtOAc).

Step 4: Hydrogenolysis to 4,4-Bis(methoxymethyl)piperidine
  • Setup: Hydrogenation vessel (Parr shaker or balloon flask).

  • Mixture: Dissolve the N-benzyl ether (from Step 3) in MeOH. Add 10% Pd/C (10 wt% of substrate).

  • Reaction: Expose to H2 atmosphere (1-3 atm) at RT for 12 hours.

  • Filtration: Filter through Celite to remove catalyst.

  • Isolation: Concentrate filtrate. The product is a secondary amine, often isolated as a hydrochloride salt (using HCl/Ether) for stability.

Process Data & Critical Parameters

ParameterSpecificationRationale
Solvent (Step 1) DMF or DMSOEssential for SN2 cyclization efficiency.
Temperature (Step 2) <10°C (Addition)LiAlH4 reduction of esters is highly exothermic.
Stoichiometry (Step 3) >2.2 eq NaHMust overcome diol protons + adventitious moisture.
Quenching (Step 2) Fieser MethodPrevents formation of gelatinous Aluminum emulsions.
Safety (Step 3) Methyl IodideHighly toxic alkylating agent; use in fume hood.

Pathway Visualization

SynthesisFlow Start Diethyl Malonate + Bis-chloroethylamine Step1 Step 1: Cyclization (NaH, DMF, 90°C) Start->Step1 Inter1 N-Benzyl-4,4- dicarbethoxypiperidine Step1->Inter1 Step2 Step 2: Reduction (LiAlH4, THF) Inter1->Step2 Inter2 N-Benzyl-4,4- bis(hydroxymethyl)piperidine Step2->Inter2 Step3 Step 3: Methylation (NaH, MeI) Inter2->Step3 Inter3 N-Benzyl-4,4- bis(methoxymethyl)piperidine Step3->Inter3 Step4 Step 4: Deprotection (H2, Pd/C) Inter3->Step4 Final 4,4-Bis(methoxymethyl) piperidine Step4->Final

Figure 2: Step-by-step workflow for the synthesis of 4,4-Bis(methoxymethyl)piperidine.

References

  • PubChem. (n.d.). 4-(Methoxymethyl)piperidine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1959).[3] Reduction with Lithium Aluminum Hydride.[3][4] Org. Synth. 1959, 39,[3] 19. Retrieved from [Link]

  • ScienceMadness. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Martinez-Montero, L., et al. (2017). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Amide Bond Formation with 4,4-Bis(methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic handle.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the amide coupling of 4,4-bis(methoxymethyl)piperidine with a diverse range of carboxylic acids. Amide bond formation is one of the most frequently utilized reactions in drug discovery, and a robust understanding of its methodologies is critical.[4][5][6][] We will delve into the mechanistic underpinnings of common coupling strategies, offer a comparative analysis of reagents, and present step-by-step protocols designed for researchers, scientists, and drug development professionals to achieve efficient and high-yielding syntheses.

Introduction: The Rationale for Coupling 4,4-Bis(methoxymethyl)piperidine

The direct coupling of a carboxylic acid and an amine to form an amide is a kinetically slow process that requires high temperatures, conditions often unsuitable for complex molecules. Therefore, the reaction necessitates the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.[8] 4,4-Bis(methoxymethyl)piperidine is a valuable building block, offering a saturated heterocyclic core with dual ether functionalities. These methoxymethyl groups can influence solubility and provide points for further chemical modification or interaction with biological targets. While the secondary amine of the piperidine is a potent nucleophile, the flanking methoxymethyl groups may introduce moderate steric considerations, making the choice of an appropriate coupling strategy essential for success.

This document focuses on two of the most reliable and widely adopted methodologies for this transformation:

  • Carbodiimide-Mediated Coupling: Utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Uronium/Aminium Salt-Based Coupling: Employing reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Mechanistic Insights: Activating the Carboxylic Acid

Understanding the reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The two primary pathways both involve the conversion of the carboxylic acid's hydroxyl group into a better leaving group.

Carbodiimide Pathway (EDC/HOBt)

Carbodiimides like EDC are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final product. The reaction proceeds through a highly reactive O-acylisourea intermediate.

  • Activation: The carboxylic acid attacks the EDC to form the O-acylisourea intermediate. This species is highly susceptible to nucleophilic attack but is also unstable in aqueous media and can rearrange into an unreactive N-acylurea byproduct.[9][10]

  • Stabilization & Coupling: To prevent rearrangement and enhance efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester.[5][11] This active ester is less prone to side reactions and readily undergoes nucleophilic attack by the amine (4,4-bis(methoxymethyl)piperidine) to form the desired amide bond, regenerating HOBt in the process.[5]

G cluster_activation Step 1: Activation & Stabilization cluster_coupling Step 2: Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide Target Amide HOBt_Ester->Amide + Piperidine HOBt_Ester->Amide Piperidine 4,4-Bis(methoxymethyl)piperidine Urea Urea Byproduct

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Uronium/Aminium Salt Pathway (HATU)

HATU is a highly efficient coupling reagent known for its rapid reaction rates and effectiveness in difficult couplings, such as those involving sterically hindered substrates.[12] Its mechanism also involves the formation of an active ester.

  • Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[12] This is crucial as a nucleophilic base could compete in the reaction.

  • Active Ester Formation: The carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt-active ester. This step releases tetramethylurea as a byproduct.[13]

  • Nucleophilic Attack: The amine (4,4-bis(methoxymethyl)piperidine) then attacks the carbonyl carbon of the active ester, forming the stable amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[12][13] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state, accelerating the reaction.[13]

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + DIPEA Base DIPEA OAt_Ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_Ester + HATU HATU HATU Amide Target Amide OAt_Ester->Amide + Piperidine OAt_Ester->Amide Piperidine 4,4-Bis(methoxymethyl)piperidine Byproducts HOAt + Tetramethylurea

Caption: Mechanism of HATU mediated amide coupling.

Comparative Analysis of Common Coupling Reagents

The choice of reagent is a critical decision influenced by substrate reactivity, cost, and desired workup procedure. While many reagents exist, EDC/HOBt and HATU represent two of the most common and effective classes.[]

Reagent/SystemAdditiveBaseSolventTypical TimeTypical Yield (%)Key Advantages & Disadvantages
EDC HOBt or OxymaDIPEA or TEADMF, DCM4 - 24 h75 - 95Pros: Cost-effective, water-soluble urea byproduct simplifies workup via aqueous extraction.[5][14] Cons: Slower than uronium salts, potential for N-acylurea side product if HOBt is omitted.[10]
HATU None (HOAt is part of the reagent)DIPEADMF1 - 4 h85 - 99Pros: Very fast and highly efficient, excellent for sterically hindered substrates, reduces racemization.[12] Cons: More expensive, byproducts can be difficult to remove without chromatography, HOAt is potentially explosive.[12]
DCC DMAP (catalytic)NoneDCM6 - 18 h70 - 90Pros: Inexpensive and effective. Cons: Dicyclohexylurea (DCU) byproduct is often insoluble and must be filtered, which can be cumbersome and trap product.[11][14]
PyBOP NoneDIPEADMF, DCM2 - 6 h80 - 95Pros: Good efficiency, less potent allergen than HBTU. Cons: Releases potentially carcinogenic HMPA as a byproduct.

Experimental Protocols

The following protocols provide step-by-step guidance for the coupling of a generic carboxylic acid with 4,4-bis(methoxymethyl)piperidine. Always conduct reactions in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: EDC/HOBt Mediated Coupling

This method is a robust and cost-effective choice for many standard amide couplings.

Materials & Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4,4-Bis(methoxymethyl)piperidine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, water)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Add 4,4-bis(methoxymethyl)piperidine (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[15] This removes the water-soluble urea byproduct, excess base, and unreacted HOBt.

  • Isolation & Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure amide.[5][16]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered substrates or when rapid reaction times are desired.

Materials & Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4,4-Bis(methoxymethyl)piperidine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

  • Standard workup and purification reagents (as listed in Protocol 1)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).

  • Add DIPEA (3.0 equiv) to the mixture and stir at room temperature for 15-30 minutes. This "pre-activation" step is often beneficial for forming the active ester before the amine is introduced.[12]

  • Add 4,4-bis(methoxymethyl)piperidine (1.1 equiv) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. Due to the high efficiency of HATU, reactions are often complete within a few hours.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer extensively with water (3-5x) to remove DMF and tetramethylurea byproduct, followed by saturated NaHCO₃ (2x) and brine (1x).

  • Isolation & Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. Note that the byproducts (HOAt and tetramethylurea) can sometimes be challenging to separate, requiring careful chromatography.[12]

General Experimental Workflow & Troubleshooting

A successful synthesis relies on a systematic workflow from setup to purification.

Caption: General workflow for amide coupling reactions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive coupling reagent; insufficient base; poor quality solvent; sterically demanding substrates.Use fresh, high-purity coupling reagents and anhydrous solvents. Increase equivalents of coupling reagent and base (e.g., to 1.5 eq). For difficult couplings, switch to a more powerful reagent like HATU.[12][17] Consider gently heating the reaction to 30-40°C.[12]
Incomplete Reaction Insufficient reaction time; low temperature; steric hindrance.Extend reaction time and monitor by LC-MS. Increase pre-activation time for HATU couplings to 30-60 minutes.[12] If solubility is an issue, switch to a more polar aprotic solvent like DMF or NMP.[12]
Difficult Purification Byproducts co-elute with the product (e.g., tetramethylurea from HATU, DCU from DCC).For HATU, ensure thorough aqueous washes to remove water-soluble byproducts. For DCC, filter the reaction mixture thoroughly to remove insoluble DCU before workup. Optimize chromatography conditions (solvent gradient, different stationary phase).
Racemization (if chiral acid is used) High temperature; prolonged exposure to base; use of certain reagents without additives.Run the reaction at 0°C to room temperature. Always use an additive like HOBt or HOAt/Oxyma with carbodiimides.[18] HATU is generally excellent at minimizing racemization.[12]

Conclusion

The coupling of 4,4-bis(methoxymethyl)piperidine with carboxylic acids is a readily achievable transformation critical for the synthesis of novel chemical entities. By selecting an appropriate coupling strategy, such as the cost-effective EDC/HOBt method for general use or the highly efficient HATU protocol for more challenging substrates, researchers can reliably synthesize target amides. Careful attention to the reaction mechanism, reagent quality, and purification techniques outlined in this guide will enable high-yielding, reproducible results in the laboratory.

References

  • Mechanism of amide formation by carbodiimide for bioconjug
  • Carbodiimide - Wikipedia. Wikipedia. [Link]

  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. ACS Publications. [Link]

  • Carbodiimide – Knowledge and References. Taylor & Francis. [Link]

  • HATU - Wikipedia. Wikipedia. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. [Link]

  • Process for purifying piperidine.
  • What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperine-Type Amides: Review of the Chemical and Biological Characteristics. Semantic Scholar. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. [Link]

  • Supporting information. Rsc.org. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC - NIH. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses Procedure. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Novabiochem® Coupling reagents. Merck. [Link]

  • Synthesis of Amides. Chemistry LibreTexts. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]

Sources

Advanced Protocol: Synthesis and Application of Renin Inhibitors Utilizing 4,4-Bis(methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic design and synthesis of renin inhibitors incorporating the 4,4-Bis(methoxymethyl)piperidine moiety. This specific structural motif is employed to enhance the physicochemical properties (solubility, metabolic stability) and binding affinity of non-peptide renin inhibitors by targeting the S3/S4 hydrophobic sub-pockets of the enzyme.

Executive Summary & Rationale

Renin, an aspartyl protease, is the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1] While the inhibition of renin offers a direct method to control hypertension, the development of clinically viable inhibitors has been historically challenged by poor oral bioavailability and rapid clearance.

The 4,4-Bis(methoxymethyl)piperidine scaffold represents a sophisticated "P3-P4" anchor in modern inhibitor design. Unlike traditional peptide-based inhibitors, this non-peptide moiety offers three critical advantages:

  • Conformational Locking: The gem-disubstitution at the C4 position induces the Thorpe-Ingold effect, restricting the conformational flexibility of the piperidine ring and pre-organizing the inhibitor for binding.

  • Metabolic Stability: Substitution at the C4 position blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), thereby extending the half-life (

    
    ) of the drug candidate.
    
  • Optimized Lipophilicity: The methoxymethyl ether groups provide necessary lipophilicity to fill the hydrophobic S3/S4 pockets of renin while maintaining sufficient aqueous solubility compared to purely alkyl chains.

Mechanism of Action & Structural Biology

Renin inhibitors function by occupying the active site cleft of the enzyme. The 4,4-Bis(methoxymethyl)piperidine moiety is designed to bind in the non-prime region (S3/S4 pockets).

Binding Mode Analysis
  • S1 Pocket: Typically occupied by a bulky hydrophobic group (e.g., isopropyl, phenyl) from the core scaffold.

  • Transition State Mimic: A central hydroxyethylene or hydroxyethylamine isostere coordinates the catalytic aspartic acid dyad (Asp32/Asp215).

  • S3/S4 Pockets: The 4,4-Bis(methoxymethyl)piperidine group extends into this large, hydrophobic cavity. The methoxy oxygens can participate in weak hydrogen bonding with backbone amides or structured water networks, while the ethyl linkers provide van der Waals contacts.

Pathway Visualization

RAAS_Inhibition Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Cleavage Renin Renin (Kidney) Renin->Angiotensinogen Catalysis Inhibitor Renin Inhibitor (w/ 4,4-Bis-piperidine) Inhibitor->Renin Inhibition (IC50 < 10 nM) AngII Angiotensin II AngI->AngII ACE ACE ACE (Lung) AT1R AT1 Receptor AngII->AT1R BP Vasoconstriction & Aldosterone Release AT1R->BP

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS).[1][2] The 4,4-Bis(methoxymethyl)piperidine-based inhibitor targets the initial, rate-limiting step, preventing the formation of Angiotensin I.

Experimental Protocols

The synthesis is divided into two phases: the construction of the 4,4-disubstituted piperidine building block (Protocol A) and its coupling to the renin inhibitor core (Protocol B).

Protocol A: Synthesis of 4,4-Bis(methoxymethyl)piperidine

Objective: To synthesize the key intermediate Compound 4 from commercially available diethyl 1-benzylpiperidine-4,4-dicarboxylate.

Reagents:

  • Diethyl 1-benzylpiperidine-4,4-dicarboxylate (Starting Material)

  • Lithium Aluminum Hydride (LiAlH4)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Iodomethane (MeI)

  • Palladium on Carbon (10% Pd/C)

  • Solvents: THF (anhydrous), DMF (anhydrous), Methanol.

Step-by-Step Procedure:

  • Reduction of Diester to Diol (Compound 2):

    • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet.

    • Reaction: Suspend LiAlH4 (3.0 equiv) in anhydrous THF (100 mL) at 0°C.

    • Addition: Add Diethyl 1-benzylpiperidine-4,4-dicarboxylate (10 mmol) in THF dropwise over 30 mins.

    • Execution: Warm to room temperature (RT) and reflux for 4 hours.

    • Quench: Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially (Fieser workup). Filter the white precipitate.

    • Validation: TLC (10% MeOH/DCM) should show a polar spot (Rf ~0.2).

    • Yield: Isolate the crude diol (1-benzyl-4,4-bis(hydroxymethyl)piperidine).

  • O-Methylation (Compound 3):

    • Setup: Dry 250 mL RBF under N2.

    • Reaction: Dissolve the crude diol (from Step 1) in anhydrous DMF (50 mL). Cool to 0°C.[3]

    • Addition: Add NaH (2.5 equiv) portion-wise. Stir for 30 mins until H2 evolution ceases.

    • Alkylation: Add Iodomethane (2.5 equiv) dropwise.

    • Execution: Stir at RT for 12 hours.

    • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over Na2SO4.

    • Validation: 1H NMR should show two singlets (~3.3 ppm) corresponding to the methoxy groups.

  • Deprotection (Compound 4 - Final Building Block):

    • Reaction: Dissolve Compound 3 in MeOH. Add 10% Pd/C (10 wt%).

    • Execution: Hydrogenate under H2 balloon (1 atm) for 12-24 hours at RT.

    • Workup: Filter through Celite to remove catalyst. Concentrate filtrate in vacuo.

    • Product: 4,4-Bis(methoxymethyl)piperidine .[4][5]

    • Storage: Store as the hydrochloride salt (treat with HCl/dioxane) for long-term stability.

Protocol B: Coupling to Renin Inhibitor Core

Objective: To couple the piperidine building block to a standard renin transition-state core (e.g., a carboxylic acid derivative of a hydroxyethylene isostere).

Reagents:

  • Renin Core Acid (e.g., (2S,4S,5S)-5-amino-4-hydroxy-2-isopropyl-7-methyloctanoic acid derivative, N-protected).

  • 4,4-Bis(methoxymethyl)piperidine (Compound 4).[4][5]

  • Coupling Agents: HATU or EDC/HOBt.

  • Base: DIPEA (Diisopropylethylamine).

Procedure:

  • Activation: Dissolve the Renin Core Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Coupling: Add 4,4-Bis(methoxymethyl)piperidine (1.1 equiv).

  • Execution: Stir at RT for 4-16 hours. Monitor by LC-MS for the formation of the amide product [M+H]+.

  • Purification: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Purify by flash chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Synthesis_Workflow Start Diethyl 1-benzyl piperidine-4,4-dicarboxylate Step1 1. LiAlH4 Reduction (Formation of Diol) Start->Step1 Inter1 Intermediate: 4,4-Bis(hydroxymethyl) piperidine (N-Bn) Step1->Inter1 Step2 2. NaH / MeI (O-Methylation) Inter1->Step2 Inter2 Intermediate: 4,4-Bis(methoxymethyl) piperidine (N-Bn) Step2->Inter2 Step3 3. Pd/C, H2 (Debenzylation) Inter2->Step3 Final Product: 4,4-Bis(methoxymethyl) piperidine Step3->Final Coupling 4. Amide Coupling to Renin Core Final->Coupling

Figure 2: Synthetic workflow for the preparation of the 4,4-Bis(methoxymethyl)piperidine building block and its subsequent integration into the renin inhibitor scaffold.

Data Analysis & Validation

When evaluating the efficacy of the synthesized inhibitor, compare the following parameters against a 4-unsubstituted control.

Table 1: Comparative Physicochemical & Biological Profile

Parameter4-Unsubstituted Piperidine4,4-Bis(methoxymethyl)piperidineImpact of Modification
IC50 (Renin) ~ 10-50 nM< 5 nM Improved fit in S3/S4 pocket; conformational lock reduces entropy penalty upon binding.
LogP 1.5 - 2.02.5 - 3.0 Increased lipophilicity aids membrane permeability without compromising solubility (ether oxygens).
Metabolic Stability (t1/2) Low (C4 oxidation)High C4 blocking prevents hydroxylation; ethers are generally stable.
Solubility (Aq) ModerateHigh Ether oxygens act as H-bond acceptors, improving aqueous solubility compared to alkyl analogs.

Self-Validating Checkpoints:

  • NMR Verification: In Step 2, the disappearance of the broad -OH signal and appearance of sharp singlets at ~3.3 ppm confirms methylation.

  • Mass Spec: The final building block should show a clean [M+H]+ peak at m/z ~174.1 (calculated for C9H19NO2).

References

  • Stein, H. H., et al. (1992). "Slow, tight binding to human renin of some nonpeptidic renin inhibitors containing a 4-methoxymethoxypiperidinylamide at the P4 position." FEBS Letters, 300(3), 301-304.

  • Bezençon, O., et al. (2009). "Design and preparation of potent, nonpeptidic, bioavailable renin inhibitors." Journal of Medicinal Chemistry, 52(12), 3689-3702.[6]

  • Mori, Y., et al. (2013). "Recent progress on the discovery of non-peptidic direct renin inhibitors for the clinical management of hypertension."[7][8] Expert Opinion on Drug Discovery, 8(6), 673-690.[7]

  • Ehara, T., et al. (2014).[9] "Structure-based Design of 4-Hydroxy-3,5-Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." ACS Medicinal Chemistry Letters, 5(7), 787-792.[9]

  • Chemical Book. (n.d.). "4,4-Bis(methoxymethyl)piperidine Hydrochloride Product Page."

Sources

Application Notes and Protocols: Incorporating 4,4-Bis(methoxymethyl)piperidine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Piperidine Scaffolds in Modern Drug Discovery

The therapeutic potential of peptides is often hampered by their poor metabolic stability and lack of oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these limitations.[1][2] A key approach in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby increasing receptor affinity, selectivity, and resistance to proteolysis.[3][4]

The piperidine scaffold, a six-membered heterocyclic amine, has emerged as a valuable building block in this endeavor.[5][6] Its rigid chair-like conformation can effectively restrict the rotational freedom of the peptide backbone, mimicking secondary structures such as β-turns and α-helices.[4][7] Furthermore, the piperidine ring is a common motif in a vast array of natural products and FDA-approved drugs, highlighting its "privileged" status in medicinal chemistry.[6][8]

This application note provides a comprehensive guide for the incorporation of a novel, geminally-disubstituted piperidine building block, 4,4-Bis(methoxymethyl)piperidine, into peptide sequences. This scaffold offers unique stereochemical and conformational properties due to the C4-disubstitution, which can induce specific backbone geometries. We will detail the synthesis of the requisite Fmoc-protected building block, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization of the resulting peptidomimetics.

Section 1: Synthesis of the Fmoc-Protected 4,4-Bis(methoxymethyl)piperidine Building Block

To incorporate 4,4-Bis(methoxymethyl)piperidine into a peptide chain using standard Fmoc-based SPPS, it must first be functionalized with a carboxylic acid for coupling and a temporary Fmoc protecting group on the piperidine nitrogen. The following is a proposed synthetic route.

Protocol 1: Synthesis of Fmoc-4,4-bis(methoxymethyl)piperidine-1-carboxylic acid

This multi-step protocol outlines the synthesis starting from commercially available 4,4-Bis(methoxymethyl)piperidine.

Step 1: N-Boc Protection of 4,4-Bis(methoxymethyl)piperidine

  • Rationale: The piperidine nitrogen must be protected to prevent side reactions during subsequent functionalization. The Boc group is chosen for its stability under the conditions of the subsequent steps and its orthogonal removal in the presence of the final Fmoc group.

  • Procedure:

    • Dissolve 4,4-Bis(methoxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq).

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-4,4-bis(methoxymethyl)piperidine.

Step 2: Carboxylation at the Piperidine Nitrogen

  • Rationale: A carboxylic acid handle is required to couple the piperidine scaffold to the growing peptide chain on the solid support.

  • Procedure:

    • Dissolve the Boc-protected piperidine from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

    • Add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise.

    • After stirring for 30 minutes, bubble dry carbon dioxide gas through the solution.

    • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent like ethyl acetate.

    • Acidify the aqueous layer and re-extract to ensure complete recovery of the carboxylic acid.

    • Combine the organic layers, dry, and concentrate to yield Boc-4,4-bis(methoxymethyl)piperidine-1-carboxylic acid.

Step 3: Boc Deprotection and Fmoc Protection

  • Rationale: The Boc group is removed and replaced with the base-labile Fmoc group, which is compatible with standard SPPS protocols.[9]

  • Procedure:

    • Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA/DCM).

    • Stir at room temperature and monitor for the consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA.

    • Dissolve the resulting amine salt in a mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate to neutralize the solution.

    • Add 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 eq) and stir vigorously.

    • Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate.

    • Wash the organic layer with dilute acid and brine, then dry and concentrate.

    • Purify the final product, Fmoc-4,4-bis(methoxymethyl)piperidine-1-carboxylic acid, by column chromatography.

Section 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized Fmoc-protected piperidine building block can be incorporated into a peptide sequence using a standard manual or automated Fmoc-SPPS protocol.[9][10]

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage After final residue Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 2: Manual SPPS Incorporating the Piperidine Scaffold

This protocol outlines the manual synthesis on a Rink Amide resin, which will yield a C-terminally amidated peptide.[11]

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[9]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[12]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times) to remove residual piperidine and byproducts.[13]

  • Coupling of the Piperidine Scaffold:

    • In a separate vial, dissolve Fmoc-4,4-bis(methoxymethyl)piperidine-1-carboxylic acid (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.[11]

    • Add a base like diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the carboxylic acid.

    • Immediately add the activated solution to the resin-containing vessel.

    • Agitate the mixture for 2-4 hours at room temperature. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent standard or non-natural amino acid in the peptide sequence.[10]

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic using LC-MS and NMR.

Section 3: Characterization of the Piperidine-Containing Peptidomimetic

Thorough characterization is essential to confirm the successful synthesis and to understand the structural impact of the 4,4-Bis(methoxymethyl)piperidine incorporation.

Analytical Techniques and Expected Observations
Analytical TechniquePurposeExpected Observations
LC-MS Purity assessment and molecular weight confirmation.A major peak in the chromatogram corresponding to the calculated mass of the target peptidomimetic.
¹H NMR Structural elucidation and conformational analysis.Appearance of characteristic signals for the piperidine ring protons and the methoxymethyl groups. Potential for broadened signals due to conformational exchange on the NMR timescale.[4]
¹³C NMR Confirmation of the carbon skeleton.Signals corresponding to all carbon atoms in the peptidomimetic, including those of the piperidine scaffold.
2D NMR (COSY, HSQC, HMBC) Detailed structural assignment.Correlation signals that allow for the unambiguous assignment of all proton and carbon resonances.
Circular Dichroism (CD) Analysis of secondary structure.The incorporation of the rigid piperidine scaffold is expected to induce a more defined secondary structure compared to a flexible linear peptide, which would be reflected in the CD spectrum.
Conceptual Diagram of Conformational Constraint

Conformational_Constraint Impact of Piperidine Incorporation on Peptide Conformation cluster_0 Flexible Linear Peptide cluster_1 Constrained Peptidomimetic A1 A1 B1 B1 A1->B1 C1 C1 B1->C1 D1 D1 C1->D1 E1 E1 D1->E1 A2 A2 B2 B2 A2->B2 Pip Pip B2->Pip Piperidine Scaffold D2 D2 Pip->D2 E2 E2 D2->E2

Caption: The piperidine scaffold restricts backbone flexibility.

Section 4: Applications and Future Directions

The incorporation of 4,4-Bis(methoxymethyl)piperidine into peptides opens up new avenues for the design of potent and selective therapeutics. The unique substitution pattern at the C4 position can be exploited to fine-tune the conformational properties of the resulting peptidomimetic, potentially leading to enhanced binding affinity for biological targets.[7]

Potential Applications:

  • Modulation of Protein-Protein Interactions (PPIs): The constrained conformation can mimic the secondary structures often found at the interface of PPIs.[1]

  • Development of Novel Enzyme Inhibitors: The rigid scaffold can position key pharmacophoric groups in the optimal orientation for binding to an enzyme's active site.[14]

  • Creation of Stable Peptide-Based Therapeutics: The non-natural piperidine backbone is expected to confer significant resistance to proteolytic degradation.[2]

Future work could involve the synthesis of stereoisomers of the piperidine building block to explore the impact of stereochemistry on biological activity. Additionally, the methoxymethyl groups offer potential handles for further functionalization, allowing for the creation of bicyclic or more complex peptidomimetic structures.[3]

Conclusion

This application note has provided a detailed guide to the incorporation of 4,4-Bis(methoxymethyl)piperidine into peptidomimetics. By following the outlined synthetic and SPPS protocols, researchers can access a novel class of conformationally constrained peptides with potentially enhanced pharmacological properties. The strategic use of such building blocks is a powerful tool in modern drug discovery, enabling the development of the next generation of peptide-based therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids.
  • Bentham Science Publishers. (2006, November 1). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds.
  • Bentham Science Publishers. (2006, November 1). Syntheses of Peptidomimetics Based on Pyranose and Polyhydroxylated Piperidine Scaffolds. Retrieved from [Link]

  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • ResearchGate. (2024, June). Cyclic amine modification for peptide aldehyde synthesis A.... Retrieved from [Link]

  • ACS Publications. (2025, July 23). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Retrieved from [Link]

  • PubMed. (2001, July 26). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. Retrieved from [Link]

  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • PubMed. (n.d.). Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Retrieved from [Link]

  • University of Cape Town. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

  • MDPI. (2023, May 17). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Retrieved from [Link]

  • Google Patents. (n.d.). CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

  • MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methoxymethyl)piperidine. Retrieved from [Link]

  • ProQuest. (n.d.). NOVEL PEPTOID TARGETING CELL SURFACE VIMENTIN FOR LUNG CANCER TREATMENT. Retrieved from [Link]

  • RSC Publishing. (n.d.). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and conformation of backbone N-aminated peptides. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20130310265A1 - Methods of preparing cyclic peptides and uses thereof.
  • National Institutes of Health (NIH). (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Retrieved from [Link]

  • eScholarship.org. (2025, February 26). Peptide Backbone Editing via Post-Translational O to C Acyl Shift. Retrieved from [Link]

  • ACS.org. (2026, February 19). 5-Amino-5-deoxyshikimic Acid as a Versatile γ-Amino Acid for Peptidomimetic Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

Sources

Application Note: A Guide to Reductive Amination with the Sterically Hindered Building Block, 4,4-Bis(methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights for the application of 4,4-bis(methoxymethyl)piperidine in reductive amination reactions. Aimed at researchers, medicinal chemists, and drug development professionals, this document outlines the synthesis of this unique piperidine building block and its subsequent use in the construction of complex tertiary amines. We delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol optimized for sterically demanding substrates, and provide a troubleshooting guide to navigate potential synthetic challenges. The methodologies presented herein are designed to be self-validating, empowering scientists to expand their chemical space with novel, three-dimensional scaffolds.

Introduction: The Strategic Value of Complex Piperidines

The piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of marketed pharmaceuticals and bioactive natural products. Its saturated, six-membered ring provides a versatile three-dimensional scaffold that can orient substituents in precise vectors, enabling optimal interactions with biological targets. While simple piperidines are common, there is a growing need for more complex and sterically demanding building blocks to access novel chemical space and develop next-generation therapeutics.

4,4-Bis(methoxymethyl)piperidine is an exemplar of such a building block. The geminal methoxymethyl groups at the 4-position introduce a unique steric and electronic profile, offering a scaffold that is both rigid and capable of engaging in specific hydrogen bond interactions. Its application in reductive amination, a powerful and widely used method for C-N bond formation, allows for the direct and efficient synthesis of novel tertiary amines.

This guide provides the necessary protocols to first synthesize this valuable secondary amine and then employ it in reductive amination reactions with a variety of carbonyl partners.

The Mechanism of Reductive Amination

Reductive amination is a two-stage process that combines a carbonyl compound (aldehyde or ketone) and an amine to form a new, more substituted amine.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, 4,4-bis(methoxymethyl)piperidine, on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a positively charged iminium ion intermediate. This step is often the rate-limiting step and can be accelerated by a catalytic amount of acid. For sterically hindered ketones, the equilibrium may not strongly favor the iminium ion, making the choice of subsequent reaction conditions critical.

  • Reduction: The iminium ion is then reduced by a hydride-based reducing agent to yield the final tertiary amine. A key requirement for a successful one-pot reaction is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this purpose, as it is a mild and selective reagent that performs well under the slightly acidic conditions that favor iminium ion formation.

Reductive_Amination_Mechanism carbonyl R-C(=O)-R' hemiaminal R-C(OH)(N+H(Pip))-R' carbonyl->hemiaminal + HN(Pip) + H+ amine HN(Pip) protonation H+ iminium [R-C=N+(Pip)-R']+ hemiaminal->iminium - H₂O product R-CH(N(Pip))-R' iminium->product + [H]⁻ hydride [H]⁻ (from NaBH(OAc)₃) water H₂O inv1 inv2 sub_carbonyl Aldehyde/Ketone sub_amine 4,4-Bis(methoxymethyl)piperidine sub_product Tertiary Amine Product

Caption: Mechanism of reductive amination.

Experimental Protocols

Protocol 1: Synthesis of 4,4-Bis(methoxymethyl)piperidine

As 4,4-bis(methoxymethyl)piperidine is not readily commercially available, an in-house synthesis is required. The following protocol is a robust, multi-step synthesis starting from the commercially available 1-benzyl-4-piperidone.

Synthesis_Workflow start 1-Benzyl-4-piperidone step1 Wittig Reaction (Methoxymethyl)triphenylphosphonium chloride start->step1 step2 Hydroboration-Oxidation (BH₃·THF, then H₂O₂, NaOH) step1->step2 step3 Williamson Ether Synthesis (NaH, MeI) step2->step3 step4 Debenzylation (H₂, Pd/C) step3->step4 product 4,4-Bis(methoxymethyl)piperidine step4->product

Caption: Synthetic workflow for the target amine.

Step 3.1: Synthesis of 1-Benzyl-4-(methoxymethylene)piperidine

  • To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise.

  • Allow the resulting deep red solution to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Cool the ylide solution back to -78 °C and add a solution of 1-benzyl-4-piperidone (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enol ether.

Step 3.2: Synthesis of (1-Benzylpiperidin-4-yl)(methoxy)methanol

  • To a solution of the enol ether from Step 3.1 (1.0 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.5 equiv.) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Cool the mixture to 0 °C and slowly add water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.

  • Stir vigorously at room temperature for 2 hours.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol. This product is often used in the next step without further purification.

Step 3.3: Synthesis of 1-Benzyl-4,4-bis(methoxymethyl)piperidine

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 2.5 equiv.) in anhydrous THF at 0 °C, add a solution of the alcohol from Step 3.2 (1.0 equiv.) in THF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add methyl iodide (2.5 equiv.) dropwise and continue stirring at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the N-benzyl protected product.

Step 3.4: Synthesis of 4,4-Bis(methoxymethyl)piperidine

  • Dissolve the N-benzyl protected piperidine from Step 3.3 in methanol.

  • Add palladium on carbon (10 wt. %, 0.1 equiv.) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 4,4-bis(methoxymethyl)piperidine, which should be stored under an inert atmosphere.

Protocol 2: General One-Pot Reductive Amination

This protocol describes a general procedure for the reductive amination of an aldehyde with 4,4-bis(methoxymethyl)piperidine.

Materials and Equipment:

  • 4,4-Bis(methoxymethyl)piperidine (1.0 equiv.)

  • Aldehyde or ketone (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, 0.1-1.0 equiv. for less reactive substrates)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.1 equiv.) and 4,4-bis(methoxymethyl)piperidine (1.0 equiv.).

  • Solvent Addition: Dissolve the reactants in anhydrous DCE to make a ~0.1 M solution.

  • Acid Catalyst (Optional): For less reactive carbonyl compounds, particularly ketones, add a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution over 10-15 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Work-up and Purification: a. Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. b. Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel. c. Separate the layers and extract the aqueous phase with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. e. Concentrate the filtrate under reduced pressure to yield the crude tertiary amine. f. Purify the product as necessary by flash column chromatography on silica gel.

Substrate Scope and Data Presentation

The described protocol is applicable to a wide range of aldehydes and, with minor modifications (e.g., addition of acetic acid, longer reaction times), to many ketones. Below is a table of representative substrates and expected outcomes based on established reductive amination chemistry.

EntryCarbonyl SubstrateProductExpected Yield (%)Notes
1BenzaldehydeN-Benzyl-4,4-bis(methoxymethyl)piperidine85-95Standard, reactive aldehyde.
24-ChlorobenzaldehydeN-(4-Chlorobenzyl)-4,4-bis(methoxymethyl)piperidine80-90Electron-withdrawing groups are well-tolerated.
3IsovaleraldehydeN-(3-Methylbutyl)-4,4-bis(methoxymethyl)piperidine75-85Aliphatic aldehydes are excellent substrates.
4CyclohexanoneN-Cyclohexyl-4,4-bis(methoxymethyl)piperidine60-75Ketones are less reactive; may require acetic acid and longer reaction times.
5AcetophenoneN-(1-Phenylethyl)-4,4-bis(methoxymethyl)piperidine50-65Sterically hindered ketones may give lower yields.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient iminium ion formation. 2. Deactivated carbonyl substrate. 3. Impure or wet reagents/solvent.1. Add a catalytic amount of acetic acid (0.1-1.0 equiv.). 2. For very unreactive substrates, consider gentle heating (40-50 °C). 3. Ensure all reagents and solvents are anhydrous.
Formation of Alcohol Byproduct 1. Reducing agent is too reactive (e.g., NaBH₄). 2. Water present in the reaction.1. Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN. 2. Ensure anhydrous conditions.
Complex Mixture of Products 1. Over-alkylation (not applicable for secondary amines). 2. Side reactions of functional groups on substrates.1. Confirm the purity of starting materials. 2. Protect sensitive functional groups on the carbonyl substrate if necessary.
Difficult Purification 1. Product is very polar. 2. Close Rf values of product and impurities.1. Use a different solvent system for chromatography (e.g., with MeOH/NH₃). 2. Consider converting the amine product to its HCl salt for purification by crystallization.

Conclusion

The use of 4,4-bis(methoxymethyl)piperidine in reductive amination provides a reliable and efficient pathway to novel tertiary amines with significant three-dimensional complexity. By following the detailed protocols for both the synthesis of this unique building block and its subsequent application in C-N bond formation, researchers can readily access a new class of compounds. The mild conditions, broad substrate scope, and operational simplicity make this methodology a valuable addition to the synthetic chemist's toolkit for applications in drug discovery and materials science.

References

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. [Link]

  • Synthesis of Amines. (2025). Chemistry LibreTexts. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2012). Molecules. [Link]

  • Reductive Amination. (2024). Chemistry Steps. [Link]

  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. (2020). ResearchGate. [Link]

  • Synthesis of Tertiary Aliphatic Amines. (N/A). SYNTHESIS OF TERTIARY ALIPHATIC AMINES. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]

  • Processes for the synthesis of tertiary amines. (2010).
  • Process of making fentanyl intermediates. (2006).
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (2014). King's College London. [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. (2024). Rice University. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. (N/A). Myers Chem 115 Handout. [Link]

  • Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. (2014). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). ResearchGate. [Link]

  • A New Way to Amines. (2014). GalChimia. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]

  • Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. (N/A). PrepChem.com. [Link]

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. (2024). MDPI. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (N/A). White Rose eTheses Online. [Link]

  • Piperidine Synthesis. (N/A). Defense Technical Information Center. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2014). Atlantis Press. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Scripps Research. [Link]

  • Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. (2019). ResearchGate. [Link]

Troubleshooting & Optimization

minimizing side reactions during N-substitution of piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the N-substitution of piperidine hydrochloride. It is designed to address common challenges and provide practical, field-tested solutions to minimize side reactions and optimize product yields.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the N-substitution of piperidine hydrochloride, offering explanations for the underlying chemistry and actionable solutions.

Q1: My N-alkylation reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

An incomplete or slow N-alkylation of piperidine can be traced back to several factors. Here is a breakdown of potential causes and their remedies:

  • Insufficient Basicity: The reaction between piperidine hydrochloride and an alkylating agent generates an acid (e.g., HCl, HBr). This acid can protonate the starting piperidine, rendering it non-nucleophilic and stalling the reaction.[1][2]

    • Solution: Incorporate a non-nucleophilic base to neutralize the acid as it forms. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates that are particularly sensitive, a milder base like sodium bicarbonate (NaHCO₃) can be employed.[1][2]

  • Poor Leaving Group: The reactivity of the alkylating agent is heavily dependent on the quality of its leaving group.

    • Solution: If you are using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide to accelerate the reaction.[1]

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can physically impede the reaction.[1]

    • Solution: Increasing the reaction temperature can often overcome this energy barrier. Alternatively, using a more reactive alkylating agent may be necessary. In cases of severe steric hindrance, a different synthetic approach might be required.[1]

  • Solvent Effects: The choice of solvent plays a crucial role in the reaction rate.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally recommended for N-alkylation reactions as they can help to solvate the transition state and increase the nucleophilicity of the amine.[1][3]

Q2: I'm observing a significant amount of quaternary ammonium salt as a major byproduct in my N-alkylation. How can I prevent this over-alkylation?

The formation of a quaternary ammonium salt is a common side reaction where the desired N-alkylated piperidine (a tertiary amine) reacts further with the alkylating agent.[4]

  • Controlling Stoichiometry: The most direct way to minimize this side reaction is to carefully control the stoichiometry of your reactants.

    • Solution: Use a slight excess of piperidine relative to the alkylating agent. This ensures that the alkylating agent is consumed before it can react with the product. Slow, controlled addition of the alkylating agent, for instance, using a syringe pump, can also be highly effective in maintaining a low concentration of the alkylating agent throughout the reaction.[2][4]

  • Reaction Conditions: The choice of base and solvent can also influence the rate of over-alkylation.

    • Solution: Using a hindered, non-nucleophilic base like DIPEA can help to minimize side reactions. Polar aprotic solvents like DMF or acetonitrile are generally preferred.[1][5]

Q3: My N-arylation reaction (e.g., Buchwald-Hartwig amination) is giving low yields and multiple byproducts. What should I investigate first?

Low yields and the formation of multiple byproducts in N-arylation reactions often point to issues with the catalyst or competing side reactions.[4][6]

  • Catalyst Deactivation: The palladium catalyst used in Buchwald-Hartwig aminations is sensitive to air and moisture. The pyridine nitrogen itself can also coordinate to the palladium center, leading to catalyst poisoning.[7]

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and ensure all glassware is thoroughly dried. The choice of a bulky phosphine ligand is critical to shield the palladium center and prevent coordination with the pyridine substrate.[4][7]

  • Incorrect Base and Ligand Combination: The interplay between the base and the phosphine ligand is crucial for a successful reaction and is often substrate-dependent.[4]

    • Solution: A systematic screening of different base and ligand combinations is often necessary. For instance, weaker bases may not be effective in deprotonating the amine-palladium complex, while stronger bases could lead to unwanted side reactions with sensitive functional groups.[7][8]

  • Competing Side Reactions: Hydrodehalogenation (the reduction of the aryl halide) and bis-arylation are common side reactions.[4][6]

    • Solution: Using an excess of the piperidine starting material relative to the aryl halide can help to suppress the formation of the N,N-diarylpiperidine byproduct.[4]

Frequently Asked Questions (FAQs)

Q: Do I always need to add a base when starting with piperidine hydrochloride?

A: Yes. The hydrochloride salt form means the piperidine nitrogen is protonated. To make it nucleophilic for the N-substitution reaction, a base is required to deprotonate it.[3] For reactions where piperidine hydrochloride is the nucleophile, at least one equivalent of base is needed to liberate the free amine, and an additional equivalent is often used to scavenge the acid produced during the reaction.

Q: What is the best general-purpose solvent for N-alkylation of piperidine?

A: Polar aprotic solvents like acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent starting points for most N-alkylation reactions.[1][5] They effectively solvate the piperidinium salt and promote the S_N2 reaction pathway.

Q: Can I use reductive amination for N-substitution of piperidine? What are the advantages?

A: Yes, reductive amination is a very effective and often milder alternative to direct alkylation with alkyl halides.[9][10] It involves the reaction of piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.

  • Advantages:

    • Avoids Over-alkylation: This method is not prone to the formation of quaternary ammonium salts.[10][11]

    • Milder Conditions: It often proceeds under milder conditions.

    • Broad Substrate Scope: A wide variety of aldehydes and ketones can be used.

  • Key Considerations:

    • Choice of Reducing Agent: A mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it selectively reduces the iminium ion in the presence of the starting carbonyl compound.[9][11]

Q: Are there any protecting groups I can use to avoid side reactions on other functional groups in my molecule?

A: Yes, if your piperidine derivative contains other reactive functional groups, using a protecting group strategy is advisable. The choice of protecting group will depend on the specific functional group and the reaction conditions for the N-substitution. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under specific acidic or hydrogenolysis conditions, respectively.[12]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of Piperidine Hydrochloride to Minimize Over-alkylation

This protocol provides a general guideline for the mono-N-alkylation of piperidine hydrochloride, optimized to reduce the formation of quaternary ammonium salts.

Materials:

  • Piperidine hydrochloride (1.0 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add piperidine hydrochloride (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).

  • Add anhydrous acetonitrile to create a 0.1 M solution with respect to the piperidine hydrochloride.

  • Begin stirring the suspension at room temperature.

  • Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.

  • Slowly add the alkyl halide to the stirred reaction mixture over a period of several hours. The slow addition is crucial to maintain a low concentration of the alkylating agent and minimize over-alkylation.[2]

  • Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Remove the solvent from the filtrate by rotary evaporation.

  • To obtain the free base, dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.

Protocol 2: N-Arylation of Piperidine using Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed N-arylation of piperidine with an aryl bromide.

Materials:

  • Aryl bromide (1.0 eq)

  • Piperidine (1.2 eq)

  • Pd₂(dba)₃ (palladium source, e.g., 2 mol %)

  • Bulky phosphine ligand (e.g., RuPhos, 4 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 equivalent), Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a dry Schlenk flask.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add piperidine (1.2 equivalents) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and insoluble salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-arylpiperidine.[4]

Visualizations

Side_Reactions Piperidine_HCl Piperidine Hydrochloride Piperidine Piperidine (Free Base) Piperidine_HCl->Piperidine + Base - Salt, - H2O Base Base (e.g., K2CO3) N_Alkylpiperidine Desired Product (N-Alkylpiperidine) Piperidine->N_Alkylpiperidine + R-X - HX Alkyl_Halide Alkyl Halide (R-X) Quaternary_Salt Side Product (Quaternary Ammonium Salt) N_Alkylpiperidine->Quaternary_Salt + R-X (Over-alkylation)

Caption: Competing reactions during N-alkylation of piperidine hydrochloride.

Troubleshooting_Workflow Start Low Yield or Side Products in N-Substitution Reaction_Type What is the reaction type? Start->Reaction_Type Alkylation N-Alkylation Reaction_Type->Alkylation Alkylation Arylation N-Arylation Reaction_Type->Arylation Arylation Check_Base Is a base present and in sufficient quantity? Alkylation->Check_Base Check_Catalyst Is the reaction under inert atmosphere? Is the ligand appropriate? Arylation->Check_Catalyst Check_LG Is the leaving group reactive enough? (I > Br > Cl) Check_Base->Check_LG Yes Add_Base Solution: Add a non-nucleophilic base (e.g., K2CO3, DIPEA). Check_Base->Add_Base No/Insufficient Check_Stoichiometry Is there an excess of alkylating agent? Check_LG->Check_Stoichiometry Yes Switch_LG Solution: Switch to a more reactive leaving group. Check_LG->Switch_LG No Use_Syringe_Pump Solution: Use slow addition of alkylating agent. Check_Stoichiometry->Use_Syringe_Pump Yes Optimize_Catalyst Solution: Screen ligands and bases, ensure inert conditions. Check_Catalyst->Optimize_Catalyst Potential Issues

Caption: Troubleshooting decision tree for N-substitution reactions.

References

  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Sather, A. C., & Martinot, T. A. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Google Patents. (n.d.). WO1998005292A2 - Piperidine and piperazine derivatives and their use as muscarinic antagonists.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
  • Benchchem. (n.d.). Managing side reactions in piperidine functionalization.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • NIH. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.

Sources

Technical Support Center: Purification Strategies for 4,4-Bis(methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-BMMP-001 Molecule: 4,4-Bis(methoxymethyl)piperidine (CAS: 1084976-73-7 / 399580-55-3) Functional Class: Hindered Secondary Amine Support Level: Senior Application Scientist

Executive Summary

Removing unreacted 4,4-Bis(methoxymethyl)piperidine (BMMP) from a reaction mixture relies heavily on its basicity (secondary amine, pKa ~10-11) and its lipophilicity (due to the methoxymethyl groups).

The optimal removal strategy depends entirely on the chemical nature of your final product .

  • If your product is Neutral/Acidic: Use Acid-Base Extraction (Method A).

  • If your product is Basic (but less basic than BMMP): Use Automated Flash Chromatography with amine modifiers (Method B).

  • If your product is Basic (similar pKa) or sensitive: Use Chemoselective Scavenging Resins (Method C).

Visual Decision Guide

The following logic tree dictates the most efficient purification route based on your product's properties.

PurificationLogic Start Start: Crude Mixture (Contains Product + Excess BMMP) Q1 Is your Final Product Basic (an Amine)? Start->Q1 MethodA METHOD A: Acid-Base Extraction (Partitioning) Q1->MethodA No (Neutral/Acidic) Q2 Is the scale > 5 grams? Q1->Q2 Yes (Basic) MethodB METHOD B: Flash Chromatography (DCM/MeOH + Et3N) Q2->MethodB Yes (Bulk Scale) MethodC METHOD C: Scavenger Resins (PS-Isocyanate) Q2->MethodC No (High Value/Small Scale)

Figure 1: Decision tree for selecting the appropriate purification protocol based on product properties and scale.

Method A: Acid-Base Liquid Extraction (The "Standard" Protocol)

Applicability: Use when your final product is NOT a base (e.g., amides, esters, ethers). Mechanism: BMMP is a secondary amine. Treating the organic layer with dilute acid protonates the nitrogen, converting BMMP into its water-soluble hydrochloride salt, while your non-basic product remains in the organic layer.

Protocol
  • Dilution: Dissolve the crude reaction mixture in a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).

    • Note: Ethyl Acetate (EtOAc) is preferred as it separates cleaner from water than DCM.

  • Acid Wash: Wash the organic layer 3 times with 1.0 M HCl (aqueous).

    • Volume: Use roughly 50% of the organic volume per wash.

    • Chemistry:

      
       (Water Soluble).
      
  • Verification: Check the organic layer by TLC. The spot corresponding to BMMP (usually low Rf, stains with Ninhydrin) should be absent.

  • Brine Wash: Wash the organic layer once with saturated NaCl to remove residual water/acid.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Troubleshooting Table: Extraction Issues

IssueCauseSolution
Emulsion Formation Similar densities of phases or surfactants present.Add solid NaCl to the aqueous layer to increase density difference. Filter through Celite if particulate matter is present.
Product Loss Product might be slightly basic or water-soluble.Use a weaker acid (e.g., 5% Citric Acid, pH ~4) instead of HCl. This protonates the highly basic BMMP but may leave weakly basic products in the organic phase.

Method B: Flash Chromatography (The "Bulk" Protocol)

Applicability: Use when your product is also basic, or if extraction failed. Mechanism: Silica gel is acidic. Amines like BMMP interact strongly with silanols, causing "streaking" (broad tails) that co-elute with the product. We must disable these sites.

Protocol
  • Mobile Phase Preparation:

    • Base Modifier: You MUST add a basic modifier to your eluent.

    • Standard: Dichloromethane (DCM) / Methanol (MeOH) + 1% Triethylamine (Et3N) or 1% NH4OH .

    • Why: The Et3N/NH3 saturates the acidic silica sites, allowing the BMMP and your product to elute as sharp bands based on polarity.

  • Column Pre-treatment: Flush the column with 2-3 column volumes of the mobile phase containing the base before loading your sample.

  • Gradient:

    • Start: 100% DCM (with 1% Et3N).

    • End: 10% MeOH in DCM (with 1% Et3N).

    • Note: BMMP is relatively polar due to the ether groups; it usually elutes later than lipophilic products.

  • Detection: BMMP has weak UV absorbance. Use Ninhydrin stain (heats to red/purple) or Iodine chamber for TLC visualization.

Method C: Chemical Scavenging (The "Clean" Protocol)

Applicability: High-value synthesis, small scale (<1g), or parallel synthesis where chromatography is too slow. Mechanism: Use a solid-supported electrophile (resin) that reacts specifically with the secondary amine (BMMP) to covalently bind it. The resin is then filtered off, leaving pure product.

Recommended Resins
Resin TypeFunctionalityMechanismReaction Time
PS-Isocyanate Isocyanate (-N=C=O)Forms a Urea linkage with BMMP.1-4 Hours
PS-Benzaldehyde Aldehyde (-CHO)Forms an enamine/iminium species.6-12 Hours
Protocol (Using PS-Isocyanate)
  • Stoichiometry: Calculate the excess moles of BMMP remaining (or assume 100% of the excess reagent used).

  • Dosage: Add 2-3 equivalents of PS-Isocyanate resin relative to the estimated BMMP amount.

  • Solvent: Dissolve crude mixture in DCM or THF (Resins swell best in these).

  • Incubation: Shake (do not stir with magnetic bar, it grinds the resin) at Room Temperature for 2-4 hours.

    • Reaction:

      
       (Solid).
      
  • Filtration: Filter the mixture through a fritted syringe or funnel.

  • Result: The filtrate contains your product; the BMMP is trapped on the solid resin.

ScavengingWorkflow Step1 Crude Mixture (Dissolved in DCM) Step2 Add PS-Isocyanate (Scavenger Resin) Step1->Step2 Step3 Shake 4 Hours (Covalent Binding) Step2->Step3 Step4 Filter Solids Step3->Step4 Step5 Filtrate = Pure Product Step4->Step5

Figure 2: Workflow for removing BMMP using solid-supported scavenger resins.

Frequently Asked Questions (FAQ)

Q: I tried acid extraction, but my product precipitated. What happened? A: Your product likely formed an insoluble HCl salt.

  • Fix: Switch to Method C (Scavenging) or use a "Back-Extraction" technique: Extract into acid (product + BMMP go to water), then selectively adjust the pH of the aqueous layer if your product has a significantly different pKa than BMMP (pKa ~10.8).

Q: Can I remove BMMP by vacuum distillation? A: Likely yes, but difficult. BMMP has a high boiling point (estimated >250°C at atm, or >100°C at 0.1 mmHg) due to its molecular weight (~215 g/mol ) and polarity. Distillation risks thermal decomposition of your product. Acid wash or scavenging is preferred.

Q: How do I visualize BMMP on TLC? It doesn't show up under UV. A: The piperidine ring and methoxy groups are not strong chromophores.

  • Standard:Ninhydrin Stain (Dip and heat with heat gun -> Purple/Red spot).

  • Alternative:Iodine Chamber (Brown spot) or Dragendorff’s Reagent (Orange spot, specific for amines).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Purification of Piperidine Reaction Products.[1][2]

  • Hodges, J. C. (1999).[3] Covalent Scavengers for Primary and Secondary Amines.[3] Synlett, 1999(1), 152–158.

  • Sigma-Aldrich. (2025). Product Specification: 4-(methoxymethyl)piperidine hydrochloride.

  • ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks: Purification and Work-up Conditions.

Sources

addressing hygroscopicity of 4,4-Bis(methoxymethyl)piperidine HCl in weighing

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the hygroscopic nature of 4,4-Bis(methoxymethyl)piperidine HCl and similar compounds during weighing procedures. Our goal is to equip you with the necessary knowledge and practical protocols to ensure the accuracy and integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I've noticed the weight of my 4,4-Bis(methoxymethyl)piperidine HCl sample continuously increasing on the analytical balance. What is causing this?

A1: This phenomenon is a classic indicator of hygroscopicity. 4,4-Bis(methoxymethyl)piperidine HCl, like many hydrochloride salts of organic bases, readily absorbs moisture from the atmosphere. The continuous increase in mass you are observing is the weight of the water molecules being adsorbed onto the surface of the compound. This can lead to significant errors in your measurements if not properly addressed.[1]

Q2: How does this moisture absorption affect the quality and performance of my compound?

A2: Absorbed water can have several detrimental effects on your sample. It can act as a plasticizer, altering the physical properties of the powder. More critically, the presence of water can initiate or accelerate chemical degradation, potentially leading to the formation of impurities.[2] For drug development, inaccurate weighing due to moisture uptake will lead to errors in concentration calculations for subsequent experiments, impacting the reliability of your results.

Q3: What is the most definitive way to determine the actual water content of my 4,4-Bis(methoxymethyl)piperidine HCl sample?

A3: The gold-standard method for accurately determining water content in pharmaceutical substances is the Karl Fischer titration.[2][][4][5][6][7] This technique is highly specific to water and can quantify both free and bound moisture, providing a precise measure of the true water content in your sample.[][7] Unlike methods like "loss on drying," which measure the loss of any volatile components, Karl Fischer titration specifically targets water.[4][7]

Q4: Can I just dry the sample in an oven before weighing to remove the absorbed water?

A4: While seemingly straightforward, oven drying is often not the recommended approach for this type of compound without prior thermal analysis (e.g., Thermogravimetric Analysis - TGA).[8] Heating the compound could potentially lead to degradation, melting, or the removal of essential crystalline water, rather than just adsorbed surface moisture.[4][8] A thorough understanding of the compound's thermal stability is crucial before attempting any drying protocol.

Troubleshooting Guide: Weighing Hygroscopic 4,4-Bis(methoxymethyl)piperidine HCl

This section provides a systematic approach to mitigate the challenges associated with weighing hygroscopic compounds.

Environmental Control: The First Line of Defense

Controlling the laboratory environment is the most critical step in minimizing moisture absorption.

  • Humidity Control: Ideally, weighing should be performed in a room with controlled low humidity (below 40% RH).[9] If a dedicated low-humidity room is not available, consider using a glove box with a dry nitrogen or argon atmosphere.[10] A simple desiccator cabinet can also be used for short-term storage and handling.[1]

  • Temperature Stability: Ensure the analytical balance is in a temperature-stable location, away from drafts from HVAC vents or windows.[11][12] Temperature fluctuations can cause air currents inside the weighing chamber, leading to unstable readings.[9][11]

  • Eliminate Static Electricity: Dry environments can increase the likelihood of static electricity, which can interfere with the sensitive electronics of an analytical balance.[1][9] The use of an anti-static gun or an ionizer can help to dissipate static charges from your weighing vessel and sample.[11][12]

Proper Weighing Technique: Weighing by Difference

For hygroscopic materials, the "weighing by difference" method is superior to direct weighing.

dot

Caption: Workflow for Weighing by Difference.

Experimental Protocol: Weighing by Difference

  • Preparation: Transfer a quantity of 4,4-Bis(methoxymethyl)piperidine HCl greater than what is required into a clean, dry, and tared weighing vessel with a secure lid (a glass vial with a screw cap is ideal).

  • Initial Weighing: Place the sealed weighing vessel on the analytical balance and record the initial mass (W1).

  • Sample Transfer: Remove the weighing vessel from the balance. Over your receiving container (e.g., a flask), quickly remove the lid and tap out an approximate amount of the compound.

  • Resealing: Immediately and securely replace the lid on the weighing vessel to prevent further moisture absorption.

  • Final Weighing: Place the sealed weighing vessel back on the analytical balance and record the final mass (W2).

  • Calculation: The exact mass of the compound transferred is the difference between the initial and final weights (Mass = W1 - W2).

Why this works: This method minimizes the exposure of the bulk of the compound to the atmosphere. The brief period of transfer is the only time the compound is directly exposed.

Comparative Analysis of Weighing Techniques
Weighing TechniqueAdvantagesDisadvantagesBest For
Direct Weighing Simple and fast.Highly susceptible to errors from moisture absorption. Not recommended for hygroscopic materials.Non-hygroscopic, stable solids.
Weighing by Difference Minimizes atmospheric exposure, leading to higher accuracy.[9]Requires more careful handling and calculation.Hygroscopic , volatile, or air-sensitive compounds.[1][9]
Advanced Handling: Glove Box Protocol

For highly sensitive applications or when working in a high-humidity environment, a glove box provides the most controlled atmosphere.

dot

Glove_Box_Workflow Start Start: Prepare all necessary items Antechamber_In Transfer all items into the antechamber Start->Antechamber_In Purge Purge the antechamber with inert gas (3-5 cycles) Antechamber_In->Purge Transfer_In Transfer items from the antechamber into the main chamber Purge->Transfer_In Equilibrate Allow the compound and equipment to equilibrate to the glove box atmosphere Transfer_In->Equilibrate Weigh Perform weighing by difference inside the glove box Equilibrate->Weigh Antechamber_Out Transfer sealed samples out via the antechamber Weigh->Antechamber_Out End End: Securely store the compound Antechamber_Out->End

Caption: Glove Box Weighing Workflow.

Experimental Protocol: Weighing in a Glove Box

  • Preparation: Gather all necessary materials: 4,4-Bis(methoxymethyl)piperidine HCl in its storage container, weighing vessels, spatulas, receiving flasks, and a notebook or electronic device for recording data.

  • Antechamber Transfer: Place all items into the antechamber of the glove box.

  • Purge Cycle: Seal the outer door of the antechamber and perform at least three purge-refill cycles with a dry, inert gas (e.g., nitrogen or argon) to remove atmospheric moisture and oxygen.

  • Main Chamber Transfer: Open the inner door of the antechamber and move all items into the main glove box chamber.

  • Equilibration: Allow the compound and all equipment to equilibrate to the glove box atmosphere for at least 15-20 minutes.

  • Weighing: Perform the "weighing by difference" protocol as described above on an analytical balance placed inside the glove box.

  • Sample Removal: Once your samples are prepared and sealed, transfer them out of the glove box via the antechamber, again using the purge-refill cycle.

References

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. [Link]

  • Innoweight. 5 Best Practices for Analytical Balances. [Link]

  • Quality Scales Unlimited. (2019, December 13). 5 Best Practices for Analytical Balances. [Link]

  • Medicilon. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]

  • AquaLab. Karl Fischer vs. water activity: Which is best in pharmaceuticals. [Link]

  • Japanese Pharmacopoeia. Water Determination (Karl Fischer Method). [Link]

  • PMC. (2021, December 13). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY. [Link]

  • Wikipedia. Karl Fischer titration. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?. [Link]

  • PPD. Determining Water Content with a Novel Karl Fischer Titration Approach. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

Sources

overcoming steric hindrance in 4,4-disubstituted piperidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering reactivity issues with 4,4-disubstituted piperidines.

Ticket Category: Synthetic Methodology & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Gem-Dialkyl" Paradox

Welcome to the support center. If you are here, you are likely observing paradoxical reactivity in your piperidine scaffold. You might observe that cyclization to form the ring was surprisingly fast (due to the Thorpe-Ingold effect ), yet intermolecular reactions—specifically N-functionalization or substitution at the C4 position—are stalling.[1]

The root cause is rarely electronic; it is conformational locking .[1] In 4,4-disubstituted piperidines, the gem-disubstitution imposes a high energy barrier on ring inversion.[1] The ring locks into a chair conformation that minimizes 1,3-diaxial interactions, often forcing the nitrogen lone pair or the C4-substituents into sterically inaccessible trajectories.[1]

This guide provides validated protocols to bypass these steric walls.

Module 1: Troubleshooting N-Functionalization (The N1 Barrier)

Issue Description: Standard SN2 alkylation of the piperidine nitrogen is sluggish (<20% conversion) or fails completely with secondary alkyl halides.

Root Cause Analysis

The 4,4-substituents (especially if bulky, like phenyl or benzyl) create a "picket fence" effect.[1] While they are distant from N1, they restrict the flexibility of the ring, preventing the nitrogen from accommodating the transition state required for SN2 attack, particularly if the electrophile is also hindered.[1]

Resolution Protocol
Option A: The "Reductive Amination" Bypass

Avoid SN2 mechanics entirely. Reductive amination proceeds via an iminium ion intermediate which is planar (sp2), relieving steric strain during the critical bond-forming step.[1]

  • Reagents: Ketone/Aldehyde partner, Ti(OiPr)4 (Lewis Acid additive), NaBH(OAc)3.[1]

  • Protocol Refinement:

    • Mix amine and ketone neat or in minimal THF.

    • Critical Step: Add 1.5 eq. Titanium(IV) isopropoxide.[1] Stir 4–12 h. This forces imine formation even with hindered amines.[1]

    • Dilute with ethanol and add NaBH(OAc)3 (2.0 eq).

    • Why Ti(OiPr)4? It acts as a water scavenger and Lewis acid, activating the carbonyl and driving the equilibrium toward the imine, which is often the rate-limiting step for hindered substrates.[1]

Option B: Buchwald-Hartwig Amination (For Arylation)

Standard SNAr fails because the nucleophilicity of the 4,4-disubstituted amine is compromised.[1] Palladium catalysis is required.[1][2][3][4]

  • The "Magic" Ligand: RuPhos or BrettPhos .[1]

    • Mechanism:[1][2][5][6] These bulky, electron-rich phosphine ligands facilitate the oxidative addition of the aryl halide and, crucially, create a pocket that accommodates the bulky amine during the reductive elimination step.[1]

  • Base Selection: Switch from NaOtBu to LHMDS or K3PO4 . Stronger, bulkier bases can sometimes deprotonate the palladium complex or cause side reactions; milder bases often work better for these specific couplings.[1]

Module 2: Constructing the Quaternary Center (The C4 Barrier)

Issue Description: You are trying to react a nucleophile with N-protected-4-piperidone to create a 4,4-disubstituted product (e.g., Grignard addition), but yields are low due to enolization or lack of reactivity.

Resolution Protocol: The "CeCl3" Activation

Organolithiums and Grignards act as bases, deprotonating the alpha-position of the ketone rather than attacking the carbonyl.[1]

  • The Fix: Use Organocerium reagents (Imamoto conditions).

  • Protocol:

    • Dry CeCl3·7H2O (1.5 eq) at 140°C under high vacuum for 2 hours (Crucial: must be a fine white powder).

    • Suspend in THF and stir for 2 hours.

    • Add R-Li or R-MgBr at -78°C. Stir 30 min to form the organocerium species.

    • Add the 4-piperidone.

  • Why it works: The organocerium reagent is more oxophilic (activates the carbonyl oxygen) but less basic than the organolithium, suppressing enolization and forcing nucleophilic addition even at sterically crowded centers.[1]

Module 3: Amide Coupling at C4 (The Buried Amine)

Issue Description: You have a 4-amino-4-substituted piperidine and need to couple it to a carboxylic acid. HATU/EDC couplings fail.

Resolution Protocol: The Acyl Fluoride Method

Standard activated esters (OBt/OAt) are too bulky to approach the buried amine at C4.[1] Acyl fluorides are small, highly electrophilic, and stable to moisture.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride .[1]

  • Workflow:

    • Activate Carboxylic Acid (1.0 eq) with TFFH (1.1 eq) and DIPEA (2.5 eq) in DCM.[1]

    • Stir 30 mins (Formation of R-COF).

    • Add the hindered 4-amino-piperidine.

    • Reflux if necessary (Acyl fluorides are thermally stable).[1]

  • Reference: This approach is validated for sterically hindered peptide couplings involving

    
    -disubstituted amino acids [1].[1]
    

Visual Troubleshooting Guide

The following logic flow helps you select the correct condition based on your specific steric bottleneck.

Piperidine_Troubleshooting Start Start: Define Steric Bottleneck Decision1 Where is the reaction site? Start->Decision1 BranchN N1-Functionalization (Ring Nitrogen) Decision1->BranchN BranchC C4-Functionalization (Quaternary Center) Decision1->BranchC DecisionN1 Target Bond Type? BranchN->DecisionN1 DecisionC4 Reaction Type? BranchC->DecisionC4 PathAlk Alkyl Group (sp3) DecisionN1->PathAlk PathAry Aryl Group (sp2) DecisionN1->PathAry SolAlk PROTOCOL A: Reductive Amination Add Ti(OiPr)4 PathAlk->SolAlk Avoids SN2 SolAry PROTOCOL B: Buchwald-Hartwig Ligand: RuPhos/BrettPhos PathAry->SolAry Catalytic Pocket PathNuc Nucleophilic Addn to Ketone DecisionC4->PathNuc PathAmide Amide Coupling to C4-Amine DecisionC4->PathAmide SolCe PROTOCOL C: Organocerium (CeCl3) Suppresses Enolization PathNuc->SolCe Activates C=O SolF PROTOCOL D: Acyl Fluoride (TFFH) Small Electrophile PathAmide->SolF Minimizes Sterics

Caption: Decision matrix for selecting synthetic methodologies based on the specific steric locus (N1 vs C4) within the piperidine scaffold.

Frequently Asked Questions (FAQs)

Q1: I see two sets of peaks in my NMR for the 4,4-disubstituted piperidine product. Is my compound impure?

  • Answer: Not necessarily. 4,4-disubstituted piperidines often exhibit slow ring inversion on the NMR timescale, especially if the N-substituent is bulky (e.g., Boc, Acetyl).[1] You are likely seeing rotamers or frozen chair conformers.[1]

  • Validation: Run a Variable Temperature (VT) NMR experiment. Heating the sample to 50–60°C should coalesce the peaks into a single set if it is a conformational issue.[1]

Q2: Why does my Buchwald coupling yield only the reduced arene (Ar-H) instead of the product?

  • Answer: This indicates

    
    -hydride elimination is faster than reductive elimination. This is common with hindered amines.[1]
    
  • Fix: Switch to a ligand that promotes reductive elimination, such as RuPhos , and lower the reaction temperature if possible.[1] Alternatively, ensure your Pd source is pre-activated (e.g., use a precatalyst like RuPhos Pd G4 ) to avoid induction periods where side reactions occur.[1]

Q3: Can I use microwave irradiation to force the N-alkylation?

  • Answer: Proceed with caution. While microwave heating provides thermal energy to overcome the barrier, 4,4-disubstituted piperidines are prone to Hofmann elimination (ring opening) under high thermal stress if quaternary ammonium salts are formed transiently.[1] We recommend the Ti(OiPr)4 reductive amination route (Protocol A) over thermal forcing of SN2 reactions.[1]

References

  • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptidyl Fluorides and Their Use in Peptide Segment Coupling."[1] Journal of the American Chemical Society, vol. 117, no.[1] 19, 1995, pp. 5401–5402.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.[1] Link

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium (III) reagents."[1] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1] Link[1]

  • Clayden, J., et al. "The conformational preference of the 4,4-disubstituted piperidine ring."[1] Organic & Biomolecular Chemistry, vol. 3, 2005.[1] (Contextual grounding on conformational locking).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals

Introduction: The Analytical Challenge of Piperidine Derivatives

The piperidine ring, a saturated heterocycle, is a ubiquitous scaffold in pharmaceuticals and natural products. Its derivatives are crucial in drug development, exhibiting a wide range of biological activities.[1] Consequently, ensuring the purity of these active pharmaceutical ingredients (APIs) is a matter of utmost importance for safety and efficacy.[2] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, offering the resolution and sensitivity needed to separate the main compound from process-related impurities and degradation products.[2][3]

However, the inherent basicity of the piperidine nitrogen atom presents a significant analytical challenge. This basicity often leads to strong interactions with the stationary phase in reversed-phase HPLC, resulting in poor peak shapes, a phenomenon known as "peak tailing."[4][5] This guide provides a systematic, in-depth comparison of strategies and experimental choices to develop robust and reliable HPLC purity methods for this important class of compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only follow a method but also logically troubleshoot and adapt it to your specific molecule.

The Core Problem: Understanding Piperidine's Chromatographic Behavior

The primary obstacle in analyzing piperidine derivatives is the interaction between the basic nitrogen of the analyte and residual silanol groups (Si-OH) on the surface of conventional silica-based stationary phases.[5][6]

At mid-range pH values, these silanol groups can be deprotonated (SiO-), creating active sites for strong secondary ionic interactions with the protonated piperidine derivative (a cation). This non-ideal interaction mechanism, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to be retained more strongly, leading to asymmetrical, tailing peaks.[4][6] Poor peak shape compromises both resolution and the accuracy of quantification, which is unacceptable for a purity method.[4]

Our entire method development strategy is therefore built around a central goal: to control and minimize these undesirable secondary interactions.

A Systematic Approach to Method Development

A successful HPLC method is not developed by chance. It is the result of a logical, stepwise process of evaluation and optimization. The following sections compare the critical parameters and provide the rationale for making informed choices.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation cluster_3 Final Method Start Define Analyte Properties (pKa, logP, UV spectra) Col_Screen Column Screening (C18, PFP, Polar-Embedded) Start->Col_Screen Select potential chemistries MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH 2.5 vs. 6.8) Col_Screen->MP_Screen Test with generic gradients Opt_pH Fine-tune Mobile Phase pH (Buffer selection) MP_Screen->Opt_pH Select best column/solvent Opt_Grad Optimize Gradient Profile (Slope, Time) Opt_pH->Opt_Grad Improve resolution Opt_Temp Adjust Column Temperature (30-45°C) Opt_Grad->Opt_Temp Enhance peak shape/selectivity SST Define System Suitability (Tailing, Resolution, Plates) Opt_Temp->SST Validation Perform Method Validation (ICH Q2) (Specificity, Linearity, LOQ, Accuracy) SST->Validation Confirm performance Final Robust Purity Method Validation->Final

Caption: A systematic workflow for developing a robust HPLC purity method.

Part 1: Stationary Phase (Column) Selection

The column is the heart of the separation; choosing the right stationary phase chemistry is the most critical decision.[7] While traditional C18 columns are a workhorse, they are often not the optimal choice for basic compounds like piperidines.

Comparison of Common Reversed-Phase Columns
Column TypePrimary InteractionKey Advantage for PiperidinesPotential DisadvantageUSP Code Example
Standard C18 HydrophobicWidely available, extensive literature.Prone to severe peak tailing due to silanol interactions.[5]L1
End-Capped C18 HydrophobicResidual silanols are chemically bonded ("capped") to reduce secondary interactions and improve peak shape.[4][8]Capping is never 100% complete; some tailing may persist.L1
Polar-Embedded Hydrophobic & H-BondingContains a polar group (e.g., amide, carbamate) near the silica surface, which shields silanols and offers alternative selectivity.[9]May have different selectivity compared to standard C18.N/A
Phenyl (PFP) Hydrophobic, π-π, DipoleThe pentafluorophenyl (PFP) phase provides unique selectivity for aromatic and halogenated compounds through multiple interaction modes.[5]Less universally applicable than C18.L11
Hybrid Silica HydrophobicSilica-organic hybrid particles offer improved pH stability, allowing separations at higher pH where piperidine is neutral and silanols are less interactive.[10]Can be more expensive.L1

Expert Recommendation: For a new piperidine derivative, begin screening with a modern, high-purity, end-capped C18 column and a polar-embedded phase column. The end-capped C18 provides a robust, conventional starting point, while the polar-embedded phase offers an alternative selectivity mechanism that can often provide superior peak shape.

Part 2: Mobile Phase Optimization

The mobile phase composition, particularly its pH, is the primary tool for manipulating retention and peak shape.[11][12]

The Critical Role of pH Control

The central principle is to maintain a consistent ionization state for both the analyte and the stationary phase.[13] For a basic compound like a piperidine derivative (typical pKa ~8-11), there are two primary strategies:

  • Low pH (pH 2-3): At a pH at least 2 units below the analyte's pKa, the piperidine nitrogen is fully protonated (cationic).[14] Simultaneously, the acidic silanol groups on the stationary phase are fully protonated (neutral), which minimizes the strong ionic secondary interactions that cause tailing.[4][6][10] This is the most common and often most successful strategy.

  • High pH (pH 9-11): Using a column specifically designed for high pH stability, you can operate at a pH where the piperidine is in its neutral, free-base form.[5] This eliminates the charge on the analyte, preventing ionic interactions and often resulting in excellent peak shapes.

Buffer and Additive Comparison

A buffer is essential to maintain a stable pH and achieve reproducible results.[13][14] The choice of buffer depends on the desired pH and the detection method.

Additive/BufferTypical pH RangeProCon
Formic Acid (0.1%) ~2.7Volatile and MS-compatible. Simple to prepare.Limited buffering capacity.
Trifluoroacetic Acid (TFA) (0.1%) ~2.0Strong ion-pairing agent that can improve peak shape.Can suppress MS signal; difficult to remove from the column.
Phosphate Buffer 2-3 and 6-8Excellent buffering capacity.[11]Non-volatile, not MS-compatible.[13] Can precipitate with high organic content.
Ammonium Acetate/Formate 3.8-5.8 / 2.8-4.8Volatile and MS-compatible.[13] Good buffering capacity.May not reach the desired low pH range.
Triethylamine (TEA) Used as an additiveA basic modifier that competes with the analyte for active silanol sites, reducing tailing.[10]Can affect selectivity and is not MS-friendly.

Expert Recommendation: Start with a simple mobile phase of 0.1% Formic Acid in water/acetonitrile. It is MS-compatible and often sufficient to achieve good peak shape at low pH. If peak shape is still poor, a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5) will provide more robust pH control for UV-based methods.

Part 3: Detector Selection

The choice of detector is dictated by the properties of the piperidine derivative and its potential impurities.

  • UV-Vis Detector: The most common detector. Requires the analyte to have a chromophore. A Diode Array Detector (DAD) is preferable as it provides spectral data that can help in peak tracking and purity assessments.

  • Mass Spectrometry (MS): Essential for a purity method when impurities are unknown. It provides mass information that is invaluable for identifying process impurities and degradation products.

  • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): Useful for compounds that lack a UV chromophore.[1] Provides a near-universal response based on the mass of the analyte.

Case Study: Comparative Method Development

Let's consider two hypothetical piperidine derivatives to illustrate the decision-making process.

  • Compound A: A simple, non-polar piperidine derivative with a strong UV chromophore.

  • Compound B: A highly polar, fluorinated piperidine derivative with a weak UV chromophore.[5]

ParameterCompound A (Non-polar)Compound B (Polar, Fluorinated)Rationale
Column End-Capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)Polar-Embedded C18 or PFP (e.g., 100 x 3.0 mm, 2.7 µm)Compound A is well-retained on a standard C18. Compound B is poorly retained and requires a phase with alternative selectivity (PFP) or one more compatible with highly aqueous mobile phases (Polar-Embedded).[5][15]
Mobile Phase A 20 mM KH₂PO₄, pH 2.50.1% Formic Acid in WaterThe phosphate buffer provides strong pH control for robust quantification of Compound A. The MS-compatible formic acid is chosen for Compound B to facilitate impurity identification.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile generally provides better resolution and lower backpressure than methanol.
Gradient 5% to 95% B over 20 min2% to 50% B over 15 minThe broad gradient is suitable for the non-polar Compound A and its potential impurities. The shallower gradient for Compound B is necessary to achieve retention and separation of polar species.
Detector DAD (254 nm)DAD (220 nm) and MSCompound A has a strong chromophore. Compound B requires detection at a lower wavelength and MS is crucial for identifying unknown, potentially non-chromophoric impurities.
Temperature 35 °C40 °CSlightly elevated temperature improves efficiency and reduces backpressure.

Detailed Experimental Protocol: A Self-Validating Purity Method

This protocol outlines the steps to develop and validate a purity method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18]

Diagram: Interaction at the Stationary Phase Surface

Silanol_Interaction cluster_pH7 Mid pH (e.g., pH 7) cluster_pH2 Low pH (e.g., pH 2.5) Silica7 Silica Surface Si-O⁻ Piperidine7 Piperidine-H⁺ Piperidine7->Silica7:f1 Strong Ionic Interaction (Causes Tailing) Silica2 Silica Surface Si-OH Piperidine2 Piperidine-H⁺ Interaction2 Repulsion / No Interaction

Caption: Control of secondary interactions by adjusting mobile phase pH.

Step 1: Initial Method Development
  • Sample Preparation: Accurately weigh and dissolve the piperidine derivative standard in a suitable solvent (ideally the mobile phase starting condition) to a concentration of ~1 mg/mL. Prepare a spiked sample containing the main peak and all known related substances.

  • Column & Mobile Phase Screening: Using the principles outlined above, screen at least two different column chemistries (e.g., End-Capped C18, Polar-Embedded). For each column, run a generic, fast gradient (e.g., 5-95% Acetonitrile in 10 minutes) with both 0.1% Formic Acid and a buffered mobile phase (if not using MS).

  • Optimization: Select the column/mobile phase combination that shows the best initial separation and peak shape. Optimize the gradient slope to achieve a resolution (Rs) of >2.0 between the main peak and the closest eluting impurity. Adjust the column temperature (e.g., between 30-45 °C) to further improve peak shape and selectivity.

Step 2: System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This is a core part of a self-validating system and is mandated by pharmacopeias like the USP.[19][20]

  • Prepare SST Solution: Create a solution containing the main analyte and key impurities at a level that allows for accurate measurement (e.g., main peak at 1.0 mg/mL, impurities at 0.1%).

  • Perform Injections: Make 5-6 replicate injections of the SST solution.

  • Evaluate Parameters: The system must pass pre-defined criteria before proceeding.

SST ParameterAcceptance CriterionRationale
Tailing Factor (Tf) 0.8 - 1.5[21]Measures peak symmetry. A value > 1 indicates tailing.
Resolution (Rs) > 2.0 (for critical pair)Ensures baseline separation for accurate integration.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
Plate Count (N) > 2000Measures column efficiency.
Step 3: Method Validation (per ICH Q2(R1))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[22][23] For a purity method, the following parameters are critical:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its impurities and degradants. This is typically done by analyzing spiked samples and stressed samples (acid, base, peroxide, heat, light) to show that all peaks are well-resolved.[18][22][23]

  • Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably quantified with acceptable precision and accuracy.[23] This is crucial for controlling impurities at low levels (e.g., 0.05% or 0.1%).

  • Linearity: Establish that the detector response is proportional to the concentration of the impurities over a specified range (e.g., LOQ to 150% of the specification level).

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of spiked impurities (recovery study).

  • Precision (Repeatability & Intermediate Precision): Assess the method's variability through multiple measurements of the same sample under the same conditions (repeatability) and under different conditions (e.g., different days, analysts, equipment - intermediate precision).[18]

  • Robustness: Deliberately vary method parameters (e.g., pH ±0.2 units, temperature ±5 °C, organic composition ±2%) to ensure the method remains reliable under minor fluctuations.

Conclusion

Developing a robust HPLC purity method for piperidine derivatives is a systematic process that hinges on understanding and controlling the chemistry of the analyte-stationary phase interaction. By moving beyond a simple "C18-first" approach and strategically evaluating column chemistries, mobile phase pH, and buffer systems, analysts can overcome the common challenge of peak tailing. The key is to select conditions that ensure a single, consistent interaction mechanism—primarily hydrophobic—by minimizing the secondary ionic forces that plague basic compounds. A well-developed method, verified by rigorous system suitability testing and validated according to ICH guidelines, provides trustworthy and accurate data, ensuring the quality and safety of pharmaceutical products.

References

  • Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: USP 621 Changes Source: Element Lab Solutions URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: UHPLC Column for Highly Polar Basic Compounds Source: Phenomenex URL: [Link]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: How can I prevent peak tailing in HPLC? Source: ResearchGate URL: [Link]

  • Title: The Importance of HPLC Mobile Phase Additives & Buffers Source: MAC-MOD Analytical URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru URL: [Link]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: LCGC International URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: The Importance Of Mobile Phase PH in Chromatographic Separations Source: Industry News URL: [Link]

  • Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL: [Link]

  • Title: Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Source: ResearchGate URL: [Link]

  • Title: HPLC Tips & Tricks: Mobile Phase Preparation - Buffers Source: Separation Science URL: [Link]

  • Title: A Guide to HPLC and LC-MS Buffer Selection Source: Agilent Technologies URL: [Link]

  • Title: METHOD DEVELOPMENT ON HPLC Source: Maharana Pratap P.G. College Hardoi URL: [Link]

  • Title: An Introduction to Peak Tailing, Fronting and Splitting in Chromatography Source: ACD/Labs URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: Basic methodology for method development in preparative HPLC Source: Kromasil URL: [Link]

  • Title: Infographic: What's the Best Column for Polar Compound Retention? Source: Waters Blog URL: [Link]

  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]

  • Title: HPLC Columns and Their Role in Compound Separation Source: Veeprho URL: [Link]

  • Title: Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4,4-Bis(methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 4,4-Bis(methoxymethyl)piperidine. Designed for researchers, scientists, and drug development professionals, this document contrasts its fragmentation behavior with that of simpler piperidine analogues to provide a clear, predictive framework for structural elucidation.

Introduction: The Structural Significance of 4,4-Disubstituted Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products.[1] Its structural and physicochemical properties are heavily influenced by the nature and position of its substituents. 4,4-disubstituted piperidines, such as the topic compound 4,4-Bis(methoxymethyl)piperidine (Molecular Weight: 173.26 g/mol ), are of particular interest in medicinal chemistry as the geminal substitution at the C4 position can enforce specific conformations and provide vectors for modulating properties like solubility and receptor binding.[2]

Understanding the mass spectrometric fragmentation of such molecules is critical for their unambiguous identification in complex matrices, whether in synthetic reaction monitoring, metabolite identification, or quality control. This guide will focus on predicting the fragmentation pathways under Electron Ionization (EI), a hard ionization technique that provides rich, structure-specific fragmentation data.

Predicted Fragmentation Pathways of 4,4-Bis(methoxymethyl)piperidine

While no direct literature spectrum for 4,4-Bis(methoxymethyl)piperidine is readily available, its fragmentation can be reliably predicted by dissecting the molecule into its core components: the piperidine ring and the two methoxymethyl substituents. The fragmentation will be driven by the ionization of the lone pair electrons on the nitrogen atom, which are the highest energy electrons in the molecule, and the subsequent cleavage of adjacent bonds to form stable ions.[3]

The molecular ion ([M]•+) is expected at an m/z of 173. The key fragmentation processes are hypothesized to be:

  • α-Cleavage (Ring-Based): This is a hallmark fragmentation pathway for cyclic amines.[4] It involves the cleavage of a C-C bond adjacent to the nitrogen, which would lead to the loss of a hydrogen radical ([M-1]•+) or other fragments. However, in this substituted piperidine, fragmentation is more likely to be dominated by the substituents.

  • Substituent-Driven Cleavage: The fragmentation pattern will be heavily influenced by the substituents on the piperidine ring.[5] The methoxymethyl groups offer several energetically favorable cleavage points.

    • Loss of a Methoxymethyl Radical (•CH₂OCH₃): Cleavage of the C4-C bond to release a methoxymethyl radical (45 Da) would result in a stable tertiary carbocation stabilized by the adjacent nitrogen atom. This is predicted to be a highly favorable pathway, leading to a prominent ion at m/z 128 .

    • Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond within one of the methoxymethyl groups would release a methoxy radical (31 Da). This would generate a resonance-stabilized oxonium ion, resulting in a significant peak at m/z 142 .

    • Formation of the Oxonium Ion ([CH₂OCH₃]⁺): Direct cleavage can also form the stable methoxymethyl cation itself. This would produce a characteristic and likely abundant ion at m/z 45 . Studies on methoxymethyl-substituted compounds confirm that the aliphatic oxygen plays a very active role in fragmentation, leading to a variety of characteristic fragments.[5][6]

The following diagram illustrates these primary predicted fragmentation pathways.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample (1 mg/mL in MeOH) Prep2 Dilute to 1-10 µg/mL Prep1->Prep2 Inject Inject 1 µL (Splitless, 250°C) Prep2->Inject Separate GC Separation (Temp. Ramp) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 35-400) Ionize->Detect Process Acquire Spectrum Detect->Process Analyze Identify Fragments & Pathways Process->Analyze

Sources

structural validation of 4,4-Bis(methoxymethyl)piperidine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of Analytical Techniques for the Structural Validation of 4,4-Bis(methoxymethyl)piperidine

For researchers, scientists, and drug development professionals, the unambiguous structural validation of a novel chemical entity is a cornerstone of rigorous scientific practice. The precise three-dimensional arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. 4,4-Bis(methoxymethyl)piperidine, a substituted piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry, owing to the prevalence of the piperidine scaffold in numerous pharmaceuticals. This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for structural elucidation, alongside alternative and complementary techniques, for the definitive structural validation of 4,4-Bis(methoxymethyl)piperidine.

The Imperative for Unambiguous Structural Validation

The piperidine ring is known to adopt various conformations, with the chair form being the most stable.[1] The orientation of substituents on the piperidine ring—axial versus equatorial—can profoundly influence a molecule's interaction with biological targets.[2] For 4,4-Bis(methoxymethyl)piperidine, the spatial arrangement of the two methoxymethyl groups is critical. An incorrect structural assignment could lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potentially, the progression of a suboptimal drug candidate. Therefore, the choice of analytical technique for structural validation is a critical decision in the research and development pipeline.

X-ray Crystallography: The Definitive Answer in the Solid State

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule.[3] It provides unequivocal evidence of bond lengths, bond angles, and the conformational arrangement of the molecule in the solid state.[1][4]

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and expertise.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Sample Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Reduction & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model

Caption: A flowchart illustrating the key stages of X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction of 4,4-Bis(methoxymethyl)piperidine

1. Synthesis and Purification:

  • Synthesize 4,4-Bis(methoxymethyl)piperidine using established synthetic routes.[5]

  • Purify the compound to >99% purity, as impurities can inhibit crystallization.

2. Crystallization:

  • This is often the most challenging step.[3]

  • Rationale: The goal is to encourage the slow formation of a highly ordered, single crystal. Rapid precipitation leads to amorphous solids or poorly-diffracting microcrystals.

  • Method: Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common starting point. Vapor diffusion and slow cooling of a saturated solution are also effective techniques.[1]

3. Data Collection:

  • Mount a suitable single crystal (typically 0.1-0.5 mm in size) on a goniometer head.[1]

  • The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[1]

  • Data is collected using a single-crystal X-ray diffractometer with either Mo (λ = 0.7107 Å) or Cu (λ = 1.5418 Å) radiation.[6]

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to generate an initial electron density map.[1]

  • The atomic positions and thermal parameters are refined against the experimental data to produce the final, high-resolution crystal structure.[4]

Representative Crystallographic Data for 4,4-Bis(methoxymethyl)piperidine
ParameterRepresentative ValueSignificance
Chemical FormulaC9H19NO2Confirms the elemental composition of the crystallized molecule.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP21/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 9.8, b = 10.5, c = 11.2The dimensions of the unit cell.
β (°)105The angle of the unit cell for a monoclinic system.
V (ų)1108The volume of the unit cell.
Z4The number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
ConformationChairThe piperidine ring is expected to adopt a stable chair conformation.[7][8][9]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides a definitive solid-state structure, it is not always feasible, and it doesn't provide information about the molecule's behavior in solution. Other techniques are therefore essential for a comprehensive structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[10] For 4,4-Bis(methoxymethyl)piperidine, ¹H and ¹³C NMR are fundamental for confirming the chemical connectivity, while 2D NMR techniques (COSY, HSQC, HMBC) can establish through-bond and through-space correlations.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).[10]

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in resonance assignments.

Key Insights from NMR for 4,4-Bis(methoxymethyl)piperidine:
  • Symmetry: The symmetry of the molecule should be reflected in the number of signals in the ¹H and ¹³C NMR spectra.

  • Chemical Shifts and Coupling Constants: The chemical shifts of the piperidine ring protons and carbons can provide clues about the ring conformation.[11][12]

  • Conformational Dynamics: In solution, the piperidine ring may undergo rapid ring inversion.[1] NMR can provide information on the conformational equilibrium.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve in Deuterated Solvent Acquire_1D Acquire 1D Spectra (¹H, ¹³C) Dissolution->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_1D->Acquire_2D Assignment Spectral Assignment Acquire_2D->Assignment Interpretation Structural Interpretation Assignment->Interpretation Structure_Confirmation Structure_Confirmation Interpretation->Structure_Confirmation Connectivity & Solution Conformation

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a molecule.[13] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[14] Tandem mass spectrometry (MS/MS) provides information about the molecule's fragmentation pattern, which can be used to deduce its structure.[4][15]

Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

2. Data Acquisition:

  • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).[16]

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • Perform a product ion scan (MS/MS) of the precursor ion to obtain the fragmentation pattern.[16]

Expected Fragmentation for 4,4-Bis(methoxymethyl)piperidine:
  • Under ESI, the protonated molecule [M+H]⁺ would be observed.

  • Common fragmentation pathways for piperidine derivatives include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and loss of substituents.[16]

ms_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve in Volatile Solvent Ionization Ionization (ESI or EI) Dissolution->Ionization MS1 Full Scan MS (Molecular Weight) Ionization->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Formula_Det Molecular Formula Determination (HRMS) MS2->Formula_Det Frag_Analysis Fragmentation Pattern Analysis Formula_Det->Frag_Analysis Structure_Elucidation Structure_Elucidation Frag_Analysis->Structure_Elucidation Structural Information

Caption: Workflow for mass spectrometry analysis.

Computational Modeling

Computational chemistry provides valuable insights into the relative energies of different conformers and can help in interpreting experimental data.[1]

Computational Workflow:
  • Conformational Search: Use molecular mechanics (MM) force fields to perform a conformational search to identify low-energy conformers.[10]

  • Geometry Optimization: Perform geometry optimization of the identified conformers using more accurate quantum mechanics (QM) methods, such as Density Functional Theory (DFT).[1]

  • Energy Calculation: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.

  • Comparison with Experimental Data: Compare the calculated geometries and NMR parameters with experimental data from X-ray crystallography and NMR to validate the computational model.[1]

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
State of Matter SolidSolutionGas phase (after ionization)In silico
Information Obtained Precise 3D structure, bond lengths, bond angles, conformationConnectivity, solution conformation, dynamic processesMolecular weight, elemental formula, fragmentation patternRelative energies of conformers, geometries, predicted spectra
Resolution AtomicAtomic (connectivity), lower for conformationMolecularTheoretical
Sample Requirement High-quality single crystal (can be difficult to obtain)5-10 mg, solubleMicrograms to nanograms, solubleNone (requires computational resources)
Ambiguity Unambiguous for the solid stateCan be ambiguous for complex stereochemistryIsomers can be difficult to distinguishDependent on the level of theory and model accuracy
Key Advantage "Gold standard" for definitive structure determination[3]Provides information on solution-state behaviorHigh sensitivity and ability to determine molecular formulaComplements experimental data and aids in interpretation
Key Limitation Requires a suitable crystal, solid-state structure may differ from solutionDoes not provide precise bond lengths and anglesProvides limited stereochemical informationNot an experimental validation method
Conclusion: An Integrated Approach is Paramount

For the unequivocal structural validation of 4,4-Bis(methoxymethyl)piperidine, a single technique is often insufficient. While X-ray crystallography provides the ultimate proof of structure in the solid state, it is imperative to complement this with data from NMR spectroscopy to understand the molecule's conformation and dynamics in solution, and mass spectrometry to confirm its molecular weight and elemental composition. Computational modeling serves as a powerful tool to rationalize the experimental findings and to gain deeper insights into the conformational preferences of the molecule. By integrating the data from these orthogonal techniques, researchers can have the highest level of confidence in their structural assignment, which is a critical foundation for successful drug discovery and development.

References
  • BenchChem.
  • BenchChem.
  • da Silva, G. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • BenchChem.
  • Fun, H. K., et al. (2012).
  • da Silva, G. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.
  • Schymanski, E. L., et al. (2015).
  • Gao, J., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • Sampath, N., et al. (2006).
  • Sampath, N., et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative.
  • Al-Wahaibi, L. H., et al. (2025).
  • Chisty, L., et al. (2025).
  • BenchChem.
  • Sundberg, R. J. (2025). Piperidine Synthesis. DTIC.
  • Rydzik, A. M., et al. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • ChemicalBook. 4-Methylpiperidine(626-58-4) 1H NMR spectrum.

Sources

A Comparative Benchmarking Guide to the Potency of 4,4-Disubstituted Piperidine Analogs in Preclinical Assays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic functionalization of this versatile heterocycle, particularly at the 4-position, has yielded compounds with a wide spectrum of pharmacological activities. This guide provides an in-depth technical comparison of the potency of 4,4-disubstituted piperidine analogs across several key therapeutic areas, supported by experimental data and detailed assay methodologies.

While direct, publicly available potency data for 4,4-Bis(methoxymethyl)piperidine analogs is limited, this guide will focus on structurally related 4,4-disubstituted piperidines, particularly those bearing ether and other key functional groups. The principles and experimental workflows detailed herein provide a robust framework for benchmarking the potency of novel analogs within this chemical class.

Introduction to the 4,4-Disubstituted Piperidine Scaffold

The 4,4-disubstituted piperidine motif is a privileged structure in drug discovery due to its ability to introduce a three-dimensional element that can optimize interactions with biological targets. This substitution pattern can influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.[2] The diverse biological activities reported for this class of compounds, including analgesic, antiviral, and receptor modulatory effects, underscore its therapeutic potential.[3][4]

Benchmarking Potency in Analgesia Assays

A significant number of 4,4-disubstituted piperidine analogs have been investigated for their analgesic properties, often targeting opioid receptors.[3][5] The potency of these compounds is typically benchmarked against established opioids like morphine in both in vitro and in vivo models.

In Vitro Opioid Receptor Binding Assays

The initial assessment of potential analgesic compounds often involves determining their affinity for opioid receptors. Radioligand binding assays are a standard method for this purpose.

This assay measures the ability of a test compound to displace the radiolabeled opioid antagonist, [³H]naloxone, from opioid receptors in brain tissue homogenates.

  • Tissue Preparation: Rat brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Incubation: The homogenate is incubated with a fixed concentration of [³H]naloxone and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]naloxone (IC50) is calculated.

The causality behind this experimental choice lies in its ability to provide a quantitative measure of a compound's affinity for the target receptor, which is a primary determinant of its potential potency.

In Vivo Analgesia Models

Promising compounds from in vitro assays are then evaluated in animal models of pain to assess their in vivo efficacy.

This is a thermal nociception assay that measures the latency of a mouse to withdraw its tail from a heat source.

  • Acclimatization: Mice are acclimated to the testing apparatus.

  • Baseline Measurement: A baseline tail-flick latency is recorded before drug administration.

  • Compound Administration: The test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

  • Latency Measurement: At predetermined time points after administration, the tail-flick latency is measured again.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated to quantify the analgesic effect.

This self-validating system includes control groups (vehicle-treated) to account for any non-specific effects.

Compound ClassAssayPotency (Relative to Morphine)Reference
4,4-Disubstituted PiperidinesMouse Writhing TestSeveral analogs show comparable potency[3]
4,4-Disubstituted PiperidinesMouse Tail-Flick TestSeveral analogs show comparable potency[3]
1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidinesMouse Hot-Plate AssayMany congeners are extremely potent narcotic agonists[6]

Benchmarking Potency in Antiviral Assays

Certain 4,4-disubstituted piperidines have emerged as potent inhibitors of viral entry, particularly for HIV-1.[4] These compounds often act as antagonists of the CCR5 chemokine receptor, which is a critical co-receptor for HIV-1 entry into host cells.

CCR5 Receptor Binding Assay

Similar to opioid receptor binding assays, this method quantifies the affinity of a compound for the CCR5 receptor.

  • Cell Culture: A cell line expressing the human CCR5 receptor is used.

  • Assay Incubation: Cell membranes are incubated with ¹²⁵I-labeled MIP-1β (a natural ligand for CCR5) and varying concentrations of the test compound.

  • Separation and Quantification: Bound and free radioligand are separated, and radioactivity is measured.

  • Data Analysis: The pIC50 value (the negative logarithm of the IC50) is determined.

HIV-1 Antiviral Assay

This assay directly measures the ability of a compound to inhibit viral replication in a cell-based model.

  • Cell Culture: HOS (human osteosarcoma) cells expressing CD4 and CCR5 are used.

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., Ba-L).

  • Compound Treatment: The infected cells are treated with varying concentrations of the test compound.

  • Viral Replication Measurement: After a set incubation period, viral replication is quantified by measuring the activity of a viral enzyme (e.g., reverse transcriptase) or the level of a viral protein (e.g., p24 antigen) in the cell culture supernatant.

  • Data Analysis: The pIC50 value for the inhibition of viral replication is calculated.

The trustworthiness of this protocol is enhanced by including a cytotoxicity assay in parallel to ensure that the observed antiviral effect is not due to general toxicity to the host cells.

Compound ID¹²⁵I-[MIP-1β] Binding (pIC50)Ba-L-HOS Antiviral Assay (pIC50)Reference
64 8.307.80[4]
68 9.007.84[4]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the described assays.

Receptor_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Tissue Homogenization or Cell Membrane Prep Incubation Incubation Tissue_Prep->Incubation Radioligand Radiolabeled Ligand ([³H]naloxone or ¹²⁵I-[MIP-1β]) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis IC50/pIC50 Calculation Scintillation->Data_Analysis

Receptor Binding Assay Workflow

In_Vivo_Analgesia_Assay cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Acclimatization Animal Acclimatization Baseline Baseline Latency Measurement Acclimatization->Baseline Compound_Admin Compound Administration (i.p. or p.o.) Baseline->Compound_Admin Latency_Measure Latency Measurement (Time Course) Compound_Admin->Latency_Measure Data_Analysis %MPE Calculation Latency_Measure->Data_Analysis

In Vivo Analgesia Assay Workflow

Conclusion and Future Directions

The 4,4-disubstituted piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The assays and data presented in this guide provide a framework for the systematic evaluation and comparison of new analogs. While specific data on 4,4-Bis(methoxymethyl)piperidine analogs remains to be published, the methodologies outlined here are directly applicable to their characterization. Future research should focus on synthesizing and evaluating these specific analogs to fully understand their therapeutic potential and structure-activity relationships. The continued exploration of this chemical space, guided by robust and validated assay protocols, holds significant promise for the development of new medicines.

References

  • Wu, H., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

  • Anwar, M. U., et al. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. [Link]

  • Gant, T. G., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

  • Iorio, M. A., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

  • Ali, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22967. [Link]

  • Kazmierski, W. M., et al. (2008). Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1. Journal of Medicinal Chemistry, 51(20), 6538-6546. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Wessjohann, L. A., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(1), 167-170. [Link]

  • Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl-substituted pipecolinates. Chemical Science, 14(1), 123-131. [Link]

  • Rahim, F., et al. (2024). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 29(7), 1500. [Link]

  • Zholdasbekova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-67. [Link]

  • Sharma, P., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 16(8), 1109. [Link]

  • Lasota, J., & Kaczor, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]

  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6609. [Link]

  • Swain, C. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4265-4275. [Link]

  • Hong, S., & Rychnovsky, S. D. (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Marine Drugs, 23(7), 359. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of Differentially Protected 4,4′-Dipiperidinyl Ethers: Novel Ligands of Pharmaceutical Interest. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Trade Science Inc. (2012). Synthesis and biological evaluation of bis-allylidene-4-piperidones analogues. Organic Chemistry: An Indian Journal, 9(4). [Link]

  • Wang, D. W., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 575. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 4,4-Bis(methoxymethyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4,4-Bis(methoxymethyl)piperidine hydrochloride (CAS No. 170097-53-7). As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the knowledge to work safely and effectively. This document is designed to be a practical, in-depth resource, moving beyond a simple checklist to explain the causality behind our procedural recommendations.

Hazard Identification and Risk Profile

Based on the toxicological data of analogous compounds, 4,4-Bis(methoxymethyl)piperidine hydrochloride should be handled as a potentially hazardous substance. The primary anticipated hazards include:

  • Skin and Eye Irritation/Corrosion: Piperidine and its derivatives are known to cause skin irritation and serious eye damage, with some being corrosive and capable of causing severe burns.[2][3][4]

  • Acute Toxicity: Harmful if swallowed and may cause respiratory irritation.[5][6][7] Some piperidine compounds are toxic upon skin contact or inhalation.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[6][7]

Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) protocols outlined below is critical to mitigate risk.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount and should be based on the specific procedures being performed. The following table summarizes the recommended PPE for various laboratory operations involving 4,4-Bis(methoxymethyl)piperidine hydrochloride.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shieldsChemically resistant gloves (e.g., nitrile)Full-coverage lab coatWork within a certified chemical fume hood
Dissolution and Solution Preparation Chemical safety goggles and a face shieldChemically resistant gloves (e.g., nitrile)Full-coverage lab coatCertified chemical fume hood
Reaction Setup and Monitoring Chemical safety goggles and a face shieldChemically resistant gloves (e.g., nitrile)Full-coverage lab coatCertified chemical fume hood
Work-up and Purification Chemical safety goggles and a face shieldChemically resistant gloves (e.g., nitrile)Chemical-resistant apron over a lab coatCertified chemical fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or coverallsNIOSH-approved respirator with appropriate cartridges
A Deeper Dive into PPE Selection
  • Eye and Face Protection: Given the high risk of serious eye damage posed by piperidine derivatives, standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory. For procedures with a higher risk of splashing, such as when handling larger volumes or during transfers, a full-face shield should be worn in conjunction with goggles.[2][6] Do not wear contact lenses when handling this chemical, as they can absorb and concentrate irritants.[8]

  • Hand Protection: Nitrile gloves are a suitable initial choice for incidental contact.[1] However, it is crucial to inspect gloves for any signs of degradation before and during use.[1][9] For prolonged contact or when handling larger quantities, it is advisable to consult the glove manufacturer's compatibility data. When frequently repeated contact may occur, a glove with a higher protection class (breakthrough time greater than 240 minutes) is recommended.[8] Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][3]

  • Body Protection: A full-coverage lab coat should be worn at all times and kept buttoned.[1] For operations with a significant splash potential, supplement your lab coat with a chemically resistant apron or coveralls.[1] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][8]

  • Respiratory Protection: All handling of 4,4-Bis(methoxymethyl)piperidine hydrochloride, whether in solid or solution form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9] If, under extraordinary circumstances, work outside a fume hood is unavoidable, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[1][9] A complete respiratory protection program, including fit testing, is essential in such cases.[8]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include robust operational and disposal protocols.

Prudent Laboratory Practices
  • Ventilation is Key: Always handle this compound in a well-ventilated area, with a certified chemical fume hood being the standard.[1][3][9][10]

  • Avoid Contamination: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][8][10]

  • Safe Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][3][4] Keep it away from incompatible materials such as strong oxidizing agents and acids.

  • Static Discharge: For related flammable compounds, precautions against static discharge, such as grounding and bonding containers and using non-sparking tools, are necessary.[3][9][10][11] While the flammability of this specific hydrochloride salt is not confirmed, it is a prudent consideration.

Spill Management Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.

Spill_Cleanup_Workflow cluster_Immediate_Actions Immediate Actions cluster_Preparation Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area & Alert Colleagues Assess Assess Spill Size & Nature Evacuate->Assess Once safe Don_PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Apron, Respirator) Assess->Don_PPE If manageable Get_Kit Retrieve Spill Kit Don_PPE->Get_Kit Contain Contain Spill with Absorbent Material Get_Kit->Contain Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose

Caption: Workflow for the safe cleanup of a chemical spill.

Waste Disposal

All waste containing 4,4-Bis(methoxymethyl)piperidine hydrochloride, including contaminated absorbent materials, disposable PPE, and empty containers, must be treated as hazardous waste.[4]

  • Collection: Collect waste in a suitable, closed, and clearly labeled container.[6][9]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4][10][12] Do not discharge this chemical or its waste into drains or the environment.[3][4][6][9][8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2][4][6] Seek immediate medical attention.[4][6][9]

Always have the product's safety information available to show to attending medical personnel.[6]

By integrating these safety protocols into your laboratory's standard operating procedures, you can build a culture of safety and ensure the well-being of your research team while handling 4,4-Bis(methoxymethyl)piperidine hydrochloride.

References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide - Benchchem. (2025).
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • 4-Piperidinopiperidine - Antibodies.
  • 4,4-BIS(METHOXYMETHYL)PIPERIDINE (CAS 1084976-73-7) - Fluorochem.
  • Safety Data Sheet - Aaronchem. (2024, November 01).
  • SAFETY DATA SHEET - Fisher Scientific. (2016, July 06).
  • 1 - SAFETY DATA SHEET.
  • Safety Data Sheet - Cayman Chemical. (2025, June 30).
  • SAFETY DATA SHEET.
  • 4 - SAFETY DATA SHEET. (2015, February 02).
  • 1 - • SAFETY DATA SHEET. (2025, September 23).
  • 8 - Safety Data Sheet.
  • Piperidine - SAFETY DATA SHEET. (2024, May 07).
  • 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet - ChemicalBook. (2023, April 29).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.